4-{[(3-Bromophenyl)methyl]amino}butan-2-ol
Description
Significance of Aryl Amine-Alcohol Moieties in Chemical Synthesis
The aryl amine-alcohol motif is a privileged structure in chemical synthesis due to its wide-ranging applications. researchgate.net Aryl amine-alcohols are key structural components in many pharmaceutical agents and are valuable intermediates for further chemical elaboration. gaylordchemical.comtaylorandfrancis.com In asymmetric catalysis, chiral amino alcohols derived from natural amino acids are frequently employed to induce enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes. um.edu.my The dual functionality of these molecules provides a versatile platform for constructing complex molecular architectures. The amine group can act as a base or a nucleophile, while the alcohol can be oxidized or converted into a better leaving group, allowing for a multitude of subsequent chemical transformations. nih.govchemistrysteps.com
The synthesis of β-amino alcohols (1,2-amino alcohols) and their derivatives has been extensively explored, leading to a diverse toolkit of synthetic methods. westlake.edu.cn One of the most common and direct approaches is the nucleophilic ring-opening of epoxides with amines. wikipedia.orgrroij.comnih.gov This reaction is often catalyzed by acids or Lewis acids and can proceed with high regio- and stereoselectivity. researchgate.netjsynthchem.com
Another prevalent strategy is the reduction of α-amino ketones or other carbonyl-containing precursors. um.edu.myacs.org Asymmetric transfer hydrogenation of unprotected α-amino ketones, for example, provides an efficient one-step process to chiral 1,2-amino alcohols with excellent enantioselectivity. acs.org Reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate that is subsequently reduced, is a powerful method for creating C-N bonds and accessing compounds like 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol. jocpr.commasterorganicchemistry.com This can be performed in a one-pot fashion using reducing agents like sodium cyanoborohydride that selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com More recent innovations include photoredox-induced radical relays and chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. gaylordchemical.comwestlake.edu.cn
| Methodology | Starting Materials | Key Features | Typical Catalysts/Reagents |
|---|---|---|---|
| Epoxide Ring-Opening | Epoxide, Amine | High regioselectivity, often stereospecific. rroij.comrsc.org | Lewis acids (e.g., InBr₃, ZrCl₄), solid acids, or metal-free conditions. researchgate.net |
| Reductive Amination | Ketone/Aldehyde, Amine | Versatile, can be a one-pot reaction. jocpr.com | Reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃, H₂), often with a catalyst. masterorganicchemistry.com |
| Reduction of α-Amino Ketones | α-Amino Ketone | Direct route to the amino alcohol scaffold. acs.org | Hydrides (e.g., LiAlH₄), catalytic hydrogenation (e.g., Ru-catalysts). um.edu.myacs.org |
| Asymmetric Aminohydroxylation | Alkene | Direct formation of chiral amino alcohols from alkenes. diva-portal.org | Osmium-based catalysts with chiral ligands. diva-portal.org |
| Photoredox Radical Relay | O-acyl hydroxylamine, Vinyl ether/Styrene | Mild, light-induced conditions, highly regioselective. gaylordchemical.com | Iridium photocatalysts. gaylordchemical.com |
An aryl group is a functional group derived from an aromatic ring, such as a phenyl group. wikipedia.orgtaylorandfrancis.com The incorporation of substituted aryl groups into a molecular scaffold is a fundamental strategy in medicinal chemistry and materials science. Aryl groups can engage in π-stacking interactions, which are crucial for molecular recognition and the stability of supramolecular structures. The nature and position of substituents on the aryl ring can profoundly influence a molecule's physical, chemical, and biological properties. mdpi.com
Substituents can modulate the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile of a molecule. acs.org For instance, a bromine atom, as in the 3-bromophenyl group of the target compound, is an electron-withdrawing group that can alter the pKa of the nearby amine and influence metabolic stability. Furthermore, the bromine atom provides a reactive handle for further synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse molecular libraries from a common intermediate. wikipedia.org
Amino alcohols are a long-known class of organic compounds, with early research dating back to the late 19th and early 20th centuries. acs.org Their importance was cemented with the discovery of their presence in numerous biologically active natural products. For example, the sphingosine (B13886) backbone is a key component of cell membranes, and many alkaloids feature the amino alcohol motif. wikipedia.org The development of synthetic methods has evolved significantly over time. Early methods often relied on harsh reagents and lacked stereocontrol. The advent of modern catalytic processes, particularly asymmetric catalysis, revolutionized the field, enabling the synthesis of enantiomerically pure amino alcohols. diva-portal.org The Sharpless asymmetric aminohydroxylation, developed in the 1990s, was a landmark achievement, providing a direct method to produce chiral amino alcohols from simple alkenes. diva-portal.org
Identification of Research Gaps and Opportunities Pertaining to this compound
While the broader class of aryl amine-alcohols is well-studied, the specific compound this compound is not prominently featured in the scientific literature, suggesting that its unique properties and potential applications remain largely unexplored. This presents significant research gaps and opportunities.
Given the absence of dedicated synthetic reports for this compound, several established methodologies for amine-alcohol synthesis can be considered "unexplored" for this specific target. These pathways offer opportunities for methodological development and optimization.
Reductive Amination: A highly plausible and direct route would involve the reductive amination of 4-aminobutan-2-ol (B1584018) with 3-bromobenzaldehyde (B42254) or, alternatively, the reaction of 3-bromobenzylamine (B82478) with 4-hydroxybutan-2-one. jocpr.commasterorganicchemistry.com The efficiency and selectivity of various reducing agents and catalysts for this specific transformation have yet to be determined. Biocatalytic reductive amination using amine dehydrogenases could also be an unexplored green chemistry approach. frontiersin.orgresearchgate.net
Epoxide Ring-Opening: The reaction between 1,2-epoxybutane (B156178) and 3-bromobenzylamine represents another viable, yet unexplored, synthetic route. rroij.comnih.gov Investigation into the regioselectivity of this ring-opening (attack at C1 vs. C2 of the epoxide) under various catalytic conditions (metal-catalyzed, acid-catalyzed, or solvent-free) would be a valuable research endeavor. rsc.org
Alkylation of a Precursor: A straightforward approach would be the direct N-alkylation of 4-aminobutan-2-ol with 3-bromobenzyl bromide. While simple, this method often suffers from over-alkylation, and exploring controlled, selective mono-alkylation conditions for this specific substrate pair presents a research opportunity.
| Pathway | Reactant A | Reactant B | Potential Area of Investigation |
|---|---|---|---|
| Reductive Amination | 4-Hydroxybutan-2-one | 3-Bromobenzylamine | Optimization of catalysts and reducing agents for chemo- and regioselectivity. jocpr.com |
| Epoxide Ring-Opening | 1,2-Epoxybutane | 3-Bromobenzylamine | Study of regioselectivity under various catalytic systems. rroij.comrsc.org |
| Direct N-Alkylation | 4-Aminobutan-2-ol | 3-Bromobenzyl bromide | Development of conditions for selective mono-alkylation. |
| Biocatalytic Reductive Amination | 4-Hydroxybutan-2-one | 3-Bromobenzylamine (or NH₃ + precursor) | Screening and engineering of amine dehydrogenases for activity and stereoselectivity. frontiersin.org |
The trifunctional nature of this compound (containing a secondary amine, a secondary alcohol, and an aryl bromide) makes it an excellent scaffold for exploring novel chemical transformations and creating libraries of new compounds. libretexts.org The derivatization of such molecules can significantly alter their properties for various applications. numberanalytics.comresearch-solution.comresearchgate.net
Transformations at the Amine: The secondary amine can undergo a variety of reactions. It can be acylated to form amides, alkylated to yield tertiary amines, or used in cyclization reactions to form nitrogen-containing heterocycles. libretexts.org
Transformations at the Alcohol: The secondary alcohol group is a versatile handle for functionalization. It can be oxidized to the corresponding ketone, esterified with various carboxylic acids or acyl chlorides to produce esters, or converted into an ether. stereoelectronics.orglibretexts.org
Transformations at the Aryl Bromide: The 3-bromophenyl moiety is arguably the most versatile site for derivatization. It is an ideal substrate for a wide range of palladium- or copper-catalyzed cross-coupling reactions. For example, Suzuki coupling could introduce new aryl or alkyl groups, Sonogashira coupling could add alkyne functionalities, Buchwald-Hartwig amination could install a different amine, and Heck coupling could append alkenes. These transformations would allow for the systematic exploration of the structure-activity relationship of derivatives. researchgate.net
| Functional Group | Reaction Type | Potential Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Secondary Amine | Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Amide |
| Secondary Amine | Alkylation | Methyl iodide | Tertiary Amine |
| Secondary Alcohol | Oxidation | PCC, Swern oxidation reagents | Ketone |
| Secondary Alcohol | Esterification | Benzoyl chloride, Acetic acid (Fischer) | Ester |
| Aryl Bromide | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Biphenyl |
| Aryl Bromide | Buchwald-Hartwig Amination | Aniline, Pd catalyst | Diaryl amine |
Opportunities for Advanced Structural and Mechanistic Investigations
Despite the progress in the synthesis and application of functionalized amine-alcohol scaffolds, numerous opportunities remain for more profound structural and mechanistic investigations. A detailed understanding of the conformational preferences, intramolecular interactions, and reaction mechanisms of these compounds is crucial for the rational design of new molecules with desired properties.
Advanced analytical techniques can provide valuable insights. For example, detailed kinetic studies, including the determination of reaction orders and the measurement of kinetic isotope effects, can help elucidate the rate-determining steps in catalytic processes involving these molecules. acs.org Computational and experimental methods can be combined to investigate the mechanism of N-alkylation of amines with alcohols, a common reaction to form such scaffolds. acs.org Furthermore, techniques like X-ray crystallography can determine the precise three-dimensional structure of these molecules, revealing key stereochemical details.
Objectives and Scope of the Research
This article focuses on the specific compound this compound as a case study within the broader class of functionalized amine-alcohol scaffolds. Due to the limited specific research available on this particular molecule, the objective is to outline a prospective research plan to characterize its properties and explore its potential.
Primary Research Questions
A hypothetical research program centered on this compound would aim to answer the following primary questions:
What are the most efficient and stereoselective synthetic routes to obtain this compound in high purity?
What are the key physicochemical properties of this compound, including its solubility, melting point, and spectral characteristics?
What is the detailed three-dimensional structure and conformational landscape of this compound?
What are the underlying mechanisms of its formation and potential reactions, such as oxidation or further substitution? smolecule.com
Could this molecule serve as a valuable intermediate in the synthesis of novel compounds with potential biological activity? smolecule.com
Delimitation of the Study Focus
The scope of this proposed research would be strictly confined to the fundamental chemical and physical characterization of this compound. The study would focus on its synthesis, purification, and structural elucidation. Mechanistic studies would be limited to understanding its formation and basic reactivity. This research would not extend to biological or toxicological testing, nor would it investigate dosage or administration in any biological system. The primary goal is to establish a foundational understanding of this specific molecule to enable future, more specialized research.
Detailed Research Findings (Hypothetical)
To illustrate the type of data that would be generated in such a research program, the following tables present hypothetical findings based on known properties of similar amine-alcohol compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆BrNO |
| Molecular Weight | 258.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85-89 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.10 (m, 4H, Ar-H), 3.85 (m, 1H, CH-OH), 3.75 (s, 2H, Ar-CH₂), 2.90-2.70 (m, 2H, CH₂-N), 1.70 (m, 2H, CH₂), 1.20 (d, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.5, 130.1, 129.8, 125.7, 122.6, 65.4, 53.2, 49.8, 38.1, 23.5 |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 3280 (N-H stretch), 2960 (C-H stretch), 1590, 1470 (C=C aromatic stretch) |
| Mass Spectrometry (ESI+) | m/z 258.05 [M+H]⁺, 260.05 [M+H]⁺ (isotopic pattern for Br) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1341098-73-4 |
|---|---|
Molecular Formula |
C11H16BrNO |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3 |
InChI Key |
BRFUPPPZRKBTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Bromophenyl Methyl Amino Butan 2 Ol
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. researchgate.netlkouniv.ac.in By conceptually breaking bonds in the target molecule, one can identify potential precursors and the reactions required for their assembly.
The most logical and common disconnection strategy for a secondary amine, such as the one present in the target molecule, involves breaking the carbon-nitrogen (C-N) bond. amazonaws.com This approach points to a convergent synthesis where two key fragments are prepared separately and then joined.
A primary C-N disconnection of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol leads to two synthons: a (3-bromophenyl)methyl cation and a 4-aminobutan-2-ol (B1584018) anion, or more practically, their synthetic equivalents. This suggests a synthetic strategy involving the reaction of a (3-bromophenyl)methyl halide with 4-aminobutan-2-ol (a nucleophilic substitution) or, more efficiently, the reductive amination of 3-bromobenzaldehyde (B42254) with 4-aminobutan-2-ol. researchgate.netresearchgate.net Reductive amination is a widely used method for forming C-N bonds and involves the formation of an intermediate imine, which is then reduced in situ to the desired amine. ias.ac.in
Key Disconnection:

This retrosynthetic step simplifies the target molecule into two key precursors: (3-bromophenyl)methanamine and a four-carbon chain with hydroxyl and a reactive group.
While less conventional for this type of molecule, a disconnection of a carbon-oxygen (C-O) bond could also be considered. This would involve disconnecting the hydroxyl group from the butan-2-ol moiety. However, this approach is generally less favorable as it would require the formation of a secondary alcohol in the presence of an already established amino group, which could lead to selectivity issues and the need for protecting groups.
The 3-bromophenyl group is a stable entity throughout the likely synthetic sequences. The primary consideration for its incorporation is the availability and reactivity of the starting material, which is typically 3-bromobenzaldehyde or a derivative thereof. The bromine atom's position on the phenyl ring is crucial and is established in the precursor molecule.
Precursor Synthesis and Characterization
The successful synthesis of the target compound relies on the efficient preparation of its key precursors. The following sections detail the synthesis of these essential building blocks.
(3-Bromophenyl)methanamine is a crucial precursor. One common method for its synthesis is the reductive amination of 3-bromobenzaldehyde. ias.ac.in Another approach involves the reduction of a corresponding oxime or amide. A patent describes a method for preparing halogenated benzylamines by hydrogenating a halogenated benzaldoxime (B1666162) under anhydrous conditions in the presence of a non-palladium noble metal or a base metal catalyst. google.com
| Precursor | Starting Material | Reagents and Conditions | Yield | Reference |
| (3-Bromophenyl)methanamine | 3-Bromobenzaldehyde | Aqueous ammonia (B1221849), followed by sodium borohydride (B1222165) in methanol (B129727) | Variable, produces a mixture of primary and secondary amines | ias.ac.in |
| Halogenated Benzylamines | Halogenated Benzaldoxime | Hydrogenation with a non-palladium noble metal or base metal catalyst | High | google.com |
This interactive table summarizes synthetic routes for (3-Bromophenyl)methanamine derivatives.
4-Aminobutan-2-ol is a chiral amino alcohol that serves as a vital building block. Its synthesis can be achieved through several routes. One reported method involves the carbamoylation of 2-butanol, reacting it with formic anhydride (B1165640) (or formic acid) and ammonia. chembk.com Another approach is the biocatalytic reductive amination of a ketone precursor using amine dehydrogenases, which offers a highly stereoselective and environmentally friendly route.
| Precursor | Starting Material | Reagents and Conditions | Key Features | Reference |
| 4-Aminobutan-2-ol | 2-Butanol | Formic anhydride (or formic acid), ammonia | Direct functionalization of a simple precursor | chembk.com |
| (3S)-3-Aminobutan-2-ol | Corresponding ketone precursor | Amine dehydrogenases (AmDHs), ammonia | High stereoselectivity, environmentally benign |
This interactive table outlines synthetic methodologies for 4-Aminobutan-2-ol precursors.
Optimization of Precursor Preparation Conditions
One common strategy involves the reduction of a corresponding amino acid or a derivative. For instance, (R)-3-aminobutanoic acid can be reduced using a powerful reducing agent like sodium aluminum hydride to yield (R)-3-aminobutan-1-ol with high purity and optical integrity. While this specific example yields a different isomer, the principle can be adapted. A process development report highlighted a one-step synthesis of optically active (R)-3-aminobutan-1-ol, achieving isolated yields of 61-67% and purities ranging from 96-99%. vcu.edu
Another approach to aminobutanols involves the reductive amination of a hydroxy ketone. For example, 4-hydroxy-2-butanone (B42824) can undergo ammoniation reduction to produce racemic 3-aminobutanol. Subsequent resolution with a chiral acid, such as (S)-mandelic acid, can then be employed to isolate the desired enantiomer.
Furthermore, biocatalytic methods are emerging as environmentally benign alternatives. Amine dehydrogenases (AmDHs) have been successfully used for the asymmetric synthesis of chiral amines and amino alcohols from prochiral ketones, offering a highly atom-economical route. frontiersin.org
Direct Synthesis Approaches to this compound
Once the precursor 4-aminobutan-2-ol is obtained, the final target molecule can be synthesized through several direct approaches.
Reductive Amination Strategies
Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would involve the reaction of 4-aminobutan-2-ol with 3-bromobenzaldehyde.
A variety of reducing agents can be employed for the reduction of the imine intermediate. The choice of reducing agent is crucial as it can influence the reaction's efficiency and selectivity. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often favored due to its mildness and its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Other reducing systems, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, can also be effective.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), Room Temperature | Readily available, inexpensive | Can also reduce the starting aldehyde |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild, selective for imines | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) or 1,2-Dichloroethane | Mild, non-toxic byproducts | More expensive |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol or Ethanol, H₂ atmosphere | Clean, high yielding | Requires specialized equipment |
The optimization of reaction conditions is critical to maximize the yield and purity of the final product. The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like methanol and ethanol are commonly used for reductive aminations with borohydride reagents. The reaction temperature is typically kept mild, often at room temperature, to minimize side reactions. For catalytic hydrogenations, the choice of catalyst and reaction pressure are key parameters to optimize. Catalysts such as cobalt nanoparticles have also been shown to be effective for the reductive amination of halogenated benzaldehydes under hydrogen and ammonia pressure at elevated temperatures. researchgate.net
| Parameter | Conditions Explored | Optimal Condition (Hypothetical) | Expected Outcome |
| Catalyst | Pd/C, PtO₂, Raney Ni | 10% Pd/C | High yield, clean reaction |
| Solvent | Methanol, Ethanol, Dichloromethane | Methanol | Good solubility of reactants |
| Temperature (°C) | 0, 25 (Room Temp), 50 | 25 | Minimizes side product formation |
| Pressure (for H₂) | 1 atm, 50 psi | 50 psi | Efficient reduction of imine |
Nucleophilic Substitution Reactions
An alternative and straightforward approach to the synthesis of this compound is through a nucleophilic substitution reaction. This method involves the alkylation of an amine precursor with a suitable alkylating agent.
In this strategy, 4-aminobutan-2-ol acts as the nucleophile, and a 3-bromobenzyl halide, such as 3-bromobenzyl bromide, serves as the electrophile. The reaction proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom of the amino alcohol attacks the benzylic carbon of the 3-bromobenzyl bromide, displacing the bromide ion.
The synthesis of the closely related compound, N-(3-Bromobenzyl)butan-1-amine, has been reported to occur through the alkylation of benzyl (B1604629) bromides with amines. derpharmachemica.com This suggests that a similar approach would be effective for the synthesis of the target molecule.
To drive the reaction to completion and to neutralize the hydrogen halide byproduct formed, a base is typically added. The choice of base and solvent is important for optimizing the reaction conditions.
| Base | Solvent | Temperature (°C) | Potential Yield |
| Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) | 25 | Moderate to High |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) | 80 | Good |
| Sodium Bicarbonate (NaHCO₃) | Dimethylformamide (DMF) | 50 | Moderate |
| Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 25 | Good to High |
Strategies for Selective Substitution
The synthesis of this compound necessitates precise control over chemical reactivity to ensure the correct placement of functional groups. A primary challenge lies in the selective formation of the secondary amine via N-alkylation while avoiding competing O-alkylation of the hydroxyl group.
A plausible and efficient strategy involves the regioselective ring-opening of a suitable epoxide. The reaction of 3-bromobenzylamine (B82478) with a chiral epoxide, such as (R)- or (S)-1,2-epoxybutane, presents a direct route to the amino alcohol scaffold. The nucleophilic attack of the amine on the epoxide ring is a well-established method for synthesizing β-amino alcohols. scirp.org Typically, this reaction is performed in a protic solvent like an alcohol, and it can proceed with or without catalysis. The regioselectivity of the ring-opening is critical; the amine can attack either the terminal or the internal carbon of the epoxide. In the absence of a catalyst, the reaction often follows an SN2 mechanism, with the nucleophilic amine attacking the less sterically hindered carbon atom, which in the case of 1,2-epoxybutane (B156178) would be the terminal carbon, yielding the desired 1-amino-2-butanol (B1205648) regioisomer. Lewis acid catalysts can be employed to enhance reactivity and influence regioselectivity, sometimes favoring attack at the more substituted carbon.
Alternatively, a reductive amination pathway offers excellent control. This approach would involve the reaction of 3-bromobenzaldehyde with 4-aminobutan-2-ol. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is highly selective for the formation of the C-N bond and is a cornerstone of amine synthesis.
A third strategy involves the direct N-alkylation of a precursor amine with a benzyl halide. For instance, 4-aminobutan-2-ol could be reacted with 3-bromobenzyl bromide. A significant challenge in this approach is the potential for over-alkylation to form a tertiary amine and the competing O-alkylation of the alcohol. To achieve selective N-alkylation, it is often necessary to use a protecting group strategy. The hydroxyl group of 4-aminobutan-2-ol could be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group. Following N-alkylation, the protecting group can be cleanly removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to reveal the final product.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govresearchgate.net These reactions are characterized by their operational simplicity and ability to rapidly generate molecular diversity, making them valuable in medicinal chemistry and drug discovery. researchgate.net
Feasibility Assessment of MCRs for this compound
Assessing the feasibility of MCRs for the direct synthesis of this compound requires examining classic MCRs for their ability to construct the required bond network.
While direct assembly in a single step via a known MCR is not immediately apparent, a modified, multi-component approach leveraging a Mannich-type reaction is highly feasible. The three-component Mannich reaction involves an aldehyde, an amine, and a ketone containing an α-hydrogen. nih.gov A plausible route could involve the reaction of 3-bromobenzaldehyde, an amine source (such as ammonia or benzylamine), and a four-carbon ketone like butan-2-one. This would generate a β-aminoketone intermediate. A subsequent, separate reduction step would be required to convert the ketone functionality into the secondary alcohol present in the target molecule.
Other well-known MCRs, such as the Ugi or Passerini reactions, are less suitable for direct assembly of this particular scaffold. nih.gov The Ugi reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide, a structural motif significantly different from the target amino alcohol. nih.gov
Therefore, while a single-step MCR is unlikely, a convergent strategy beginning with a three-component Mannich reaction to build the core C-N bond and carbon backbone, followed by a diastereoselective reduction of the resulting ketone, stands as a viable and efficient MCR-based approach.
Enantioselective Synthesis of this compound
The butan-2-ol moiety of the target molecule contains a stereocenter at the C2 position. Enantioselective synthesis is therefore crucial for accessing single enantiomers, which is often a requirement for pharmaceutical agents. Chiral auxiliary-based methods provide a classic, robust, and reliable strategy for controlling the stereochemical outcome of a reaction. wikipedia.org
Chiral Auxiliary-Based Approaches
In this strategy, a chiral auxiliary—an enantiomerically pure compound—is temporarily incorporated into a substrate. wikipedia.org This auxiliary directs a subsequent stereocenter-forming reaction to proceed with high diastereoselectivity by creating a sterically and/or electronically biased environment. numberanalytics.com After the key transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
The selection of an appropriate chiral auxiliary is paramount and depends on the specific key reaction used to set the stereocenter. For creating the β-hydroxy carbonyl relationship found in precursors to the target molecule, Evans' oxazolidinone auxiliaries are exceptionally effective and widely used. wikipedia.org These auxiliaries are typically derived from readily available and inexpensive chiral amino alcohols. researchgate.net
The synthetic process would begin with the derivatization of the chiral auxiliary. For example, a commercially available oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated by reaction with an acid chloride or anhydride. To set the C2 stereocenter of the butan-2-ol fragment, acylation with acetyl chloride or acetic anhydride would furnish the N-acetyl oxazolidinone. This step covalently attaches the substrate to the chiral director, setting the stage for the diastereoselective reaction.
| Chiral Auxiliary | Common Precursor | Typical Application(s) |
| Evans' Oxazolidinones | Amino Alcohols (e.g., Phenylalaninol) | Diastereoselective Aldol (B89426) Reactions, Alkylations, Acylations |
| Oppolzer's Camphorsultam | Camphor | Diastereoselective Alkylations, Conjugate Additions, Diels-Alder Reactions |
| SAMP/RAMP | (S)-Proline / (R)-Glutamic Acid | Asymmetric Alkylation of Ketones and Aldehydes |
| Pseudoephedrine | Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids |
| tert-Butanesulfinamide | tert-Leucine | Asymmetric Synthesis of Chiral Amines |
This table presents a selection of common chiral auxiliaries and their primary applications. wikipedia.orgosi.lv
With the substrate attached to the chiral auxiliary, the next step is the key diastereoselective bond-forming reaction. An asymmetric aldol reaction is a powerful method for this purpose. The N-acetyl oxazolidinone is converted into a chiral enolate by treatment with a base and a Lewis acid. The choice of these reagents is critical for optimizing diastereoselectivity. numberanalytics.com
Formation of a (Z)-enolate using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered base such as diisopropylethylamine (DIPEA) is a common and highly selective method. wikipedia.org The reaction is performed at low temperatures, typically -78 °C, to maximize stereocontrol. acs.org The boron atom coordinates to the carbonyl oxygens of the oxazolidinone and the acetyl group, creating a rigid six-membered ring transition state. The bulky substituent on the chiral auxiliary (e.g., the phenyl group at C5) effectively blocks one face of the enolate.
When an aldehyde, in this case, a protected N-(3-bromobenzyl)aminoacetaldehyde, is introduced, it can only approach the enolate from the less sterically hindered face. This controlled approach results in the formation of one diastereomer in high excess. After the aldol reaction, the chiral auxiliary is cleaved under mild conditions, such as reduction with lithium borohydride (LiBH₄) or hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂), to release the chiral β-hydroxy product, which can then be converted to this compound. acs.org
| Entry | Lewis Acid | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | Bu₂BOTf | DIPEA | -78 | >98:2 |
| 2 | TiCl₄ | DIPEA | -78 | 95:5 |
| 3 | Sn(OTf)₂ | N-Ethylpiperidine | -78 | 90:10 |
| 4 | Bu₂BOTf | Et₃N | -20 | 85:15 |
This table illustrates hypothetical but representative data on the optimization of a chiral auxiliary-controlled aldol reaction, showing the critical role of reagents and temperature in achieving high diastereoselectivity.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis is paramount for controlling the stereochemistry at the C2 position of the butan-2-ol moiety, ensuring the production of a single, desired enantiomer. This is achieved through enantioselective catalytic processes that can be broadly categorized into chemical and biological catalysis.
Enantioselective Reductive Amination Catalysis
Enantioselective reductive amination of the prochiral ketone, 4-hydroxy-2-butanone, represents a direct and efficient pathway to chiral 4-aminobutan-2-ol. This transformation can be achieved using various catalytic systems that guide the approach of the reducing agent to the imine intermediate, thereby establishing a specific stereoconfiguration. While transition-metal catalysts are employed for this purpose, biocatalytic approaches using enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs) have shown exceptional selectivity and efficiency. These enzymes catalyze the asymmetric amination of the ketone, often with near-perfect enantioselectivity. For instance, (R)-selective ω-transaminases have been successfully used in the asymmetric synthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone, demonstrating the viability of this enzymatic approach for producing chiral amino alcohols from this specific precursor. nih.govresearchgate.net
Organocatalytic Approaches for Chiral Induction
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. diva-portal.org Chiral primary β-amino alcohols, a class of compounds to which the target molecule's core belongs, have themselves been shown to be effective organocatalysts in reactions like the asymmetric Michael addition. rsc.org For the synthesis of the 4-aminobutan-2-ol core, an organocatalytic strategy could involve the asymmetric reduction of 4-hydroxy-2-butanone or the asymmetric addition of a nucleophile to a related substrate. While specific literature detailing an organocatalytic route to 4-aminobutan-2-ol is limited, the field of asymmetric organocatalysis provides a robust toolkit for the enantioselective preparation of valuable chiral compounds, including noncanonical amino acids and other chiral building blocks. rsc.orgtandfonline.com This represents a promising area for future research into the synthesis of the target compound.
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers powerful methods for asymmetric synthesis, including the hydrogenation of C=O and C=N bonds. nih.gov A potential route to enantiopure 4-aminobutan-2-ol could involve the asymmetric hydrogenation of 4-hydroxy-2-butanone to the chiral diol, followed by chemical conversion to the amino alcohol. Alternatively, the direct asymmetric reductive amination of 4-hydroxy-2-butanone could be performed using a chiral transition metal complex (e.g., based on rhodium, iridium, or ruthenium) as the catalyst. These catalysts, featuring chiral ligands, can achieve high levels of enantioselectivity in the reduction of imines formed in situ. While this approach is well-established for a wide range of ketones and imines, specific applications to 4-hydroxy-2-butanone for the direct synthesis of 4-aminobutan-2-ol are not extensively documented in current literature, highlighting an opportunity for methodological development.
Biocatalytic Routes to Enantiopure this compound
Biocatalysis has emerged as a highly effective and sustainable strategy for producing enantiopure chiral amines and alcohols. researchgate.net Enzymes, operating under mild conditions, offer unparalleled stereoselectivity, making them ideal for the synthesis of pharmaceutical intermediates.
Enzyme Screening for Asymmetric Transformations
The discovery of suitable biocatalysts is a critical first step. This involves screening diverse collections of microorganisms or enzyme libraries for their ability to perform the desired transformation with high activity and enantioselectivity. For the synthesis of the chiral core of the target molecule, screening efforts have focused on transaminases and amine dehydrogenases capable of converting 4-hydroxy-2-butanone.
Research has identified novel (R)-selective transaminases from microbial sources like Actinobacteria sp. that efficiently catalyze the amination of 4-hydroxy-2-butanone to produce (R)-3-amino-1-butanol, a structural isomer of the desired intermediate, with excellent enantiomeric excess (>99% e.e.). nih.govresearchgate.net Similarly, amine dehydrogenases (AmDHs) have been successfully employed. For instance, native AmDHs from various microbes, such as CfusAmDH and MsmeAmDH, have demonstrated the ability to synthesize (3S)-3-aminobutan-2-ol with high conversion rates and outstanding enantioselectivity (98.8–99.4% e.e.). Protein engineering has also been used to reshape the substrate binding region of enzymes like the ω-transaminase from Aspergillus terreus (AtTA), resulting in mutants with significantly improved catalytic efficiency for this transformation. researchgate.net
| Enzyme | Source Organism | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|---|---|
| Transaminase (As-TA) | Actinobacteria sp. | 4-Hydroxy-2-butanone | (R)-3-Amino-1-butanol | >99 | >99.9 |
| ω-Transaminase (AtTA-M5 mutant) | Aspergillus terreus | 4-Hydroxy-2-butanone | (R)-3-Amino-1-butanol | 90.8 (at 20 g/L) | Not Reported |
| Amine Dehydrogenase (CfusAmDH) | Microbial Source | 3-Hydroxy-2-butanone | (3S)-3-Aminobutan-2-ol | High | 99.4 |
| Amine Dehydrogenase (MsmeAmDH) | Microbial Source | 3-Hydroxy-2-butanone | (3S)-3-Aminobutan-2-ol | High | 98.8 |
Whole-Cell Biotransformation Studies
Whole-cell biotransformations leverage the entire metabolic machinery of a microorganism, providing a robust and cost-effective system where cofactors required by the enzymes are regenerated intracellularly. Several studies have demonstrated the successful use of whole-cell systems for producing chiral alcohols and amino alcohols.
For example, engineered E. coli cells overexpressing a novel (R)-selective transaminase have been used for the biosynthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone. researchgate.net By optimizing reaction conditions and employing a substrate fed-batch strategy to overcome substrate tolerance issues, conversions of up to 100% were achieved at a substrate concentration of 100 mM, yielding the product with >99.9% e.e. nih.gov In other work, engineered E. coli expressing an amine dehydrogenase was used for the asymmetric production of various chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov Furthermore, yeast strains such as Pichia jadinii and Candida krusei have been isolated and optimized for the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol, a related chiral diol, achieving high yields (85.1%) and strict 100% enantioselectivity. nih.govnih.govresearchgate.net These examples underscore the power of whole-cell biocatalysis for the scalable and highly selective production of the chiral butanol core structure.
| Microorganism | Key Enzyme | Substrate | Product | Max. Yield/Concentration | Enantiomeric Excess (e.e. %) |
|---|---|---|---|---|---|
| E. coli (recombinant) | Transaminase (As-TA) | 4-Hydroxy-2-butanone | (R)-3-Amino-1-butanol | 29.6 g/L | >99.9 |
| E. coli (recombinant) | Amine Dehydrogenase (SpAmDH mutant) | 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | >99% conversion (100 mM) | >99 |
| Pichia jadinii HBY61 | Carbonyl Reductase | 4-Hydroxy-2-butanone | (R)-1,3-Butanediol | 38.3 g/L | 100 |
| Candida krusei ZJB-09162 | Carbonyl Reductase | 4-Hydroxy-2-butanone | (R)-1,3-Butanediol | 38.7 g/L | 99.0 |
Purification and Isolation Methodologies for Synthetic Products
The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture. This mixture typically contains unreacted starting materials, reagents, catalysts, and by-products. The selection of an appropriate purification strategy is critical for obtaining the compound at the desired level of purity for subsequent applications. The methodologies employed are largely dictated by the physicochemical properties of the target compound and the impurities present. Common strategies include chromatographic techniques, crystallization, and membrane-based separations.
Chromatography is a cornerstone technique for the purification of pharmaceutical intermediates like this compound. The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. youtube.com
Column Chromatography
Column chromatography is a widely utilized method for purifying compounds on a laboratory to industrial scale. column-chromatography.com For a molecule like this compound, which possesses both an amino group and a hydroxyl group, silica (B1680970) gel is a common choice for the stationary phase. The separation is based on the polarity of the compounds in the mixture. mdpi.com The polar amino and hydroxyl groups will interact with the polar silica gel, retarding the compound's movement down the column, while less polar impurities will elute more quickly.
A gradient elution system is often employed, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate (B1210297) or methanol). mdpi.com This allows for the sequential elution of compounds based on their polarity. The presence of the basic amino group may cause tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice. who.int It operates on the same principles as analytical HPLC but utilizes larger columns to handle greater quantities of material. Reversed-phase HPLC is particularly effective for purifying amino alcohols. oup.com In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar.
The separation can be optimized by adjusting the mobile phase composition, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. oup.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to resolve compounds with different polarities. nih.gov Given the compound's structure, which includes a chromophore (the bromophenyl group), UV detection is a suitable method for monitoring the column effluent and collecting the desired fractions. oup.com
| Technique | Stationary Phase | Typical Mobile Phase System | Detection Method | Key Considerations |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol Gradient | Thin-Layer Chromatography (TLC) with staining | Addition of a base (e.g., triethylamine) can reduce peak tailing. mdpi.com |
| Preparative HPLC (Reversed-Phase) | C18-bonded Silica | Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., triethylammonium (B8662869) phosphate) Gradient oup.com | UV-Vis Spectroscopy | Method is scalable and suitable for achieving high purity. sielc.com |
| Preparative HPLC (Chiral) | Chiral Stationary Phase (CSP) | Varies based on CSP; often hexane/isopropanol (B130326) or other non-polar/polar mixtures | UV-Vis or Polarimetry | Necessary for separating enantiomers if a racemic synthesis was performed. oup.com |
Crystallization is an effective and economical method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. For this compound, the process would involve dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. Upon cooling, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for amino alcohols and their derivatives include alcohols (e.g., ethanol, isopropanol) and aqueous solutions. google.comvcu.edu Sometimes, a solvent/anti-solvent system is employed. The crude product is dissolved in a solvent in which it is highly soluble, and then an "anti-solvent" (in which the product is insoluble) is added to induce precipitation. For amino acid derivatives, stirring the crude oil with a solvent like diethyl ether can sometimes induce solidification. researchgate.net
Given the basic nature of the amino group, crystallization can also be facilitated by forming a salt. Reacting the compound with an acid (e.g., hydrochloric acid or tartaric acid) can produce a salt that may have more favorable crystallization properties than the free base. Adjusting the pH of an aqueous solution containing the compound can also be an effective strategy to induce precipitation. researchgate.net
| Method | Description | Common Solvents/Reagents | Typical Application |
|---|---|---|---|
| Cooling Crystallization | Dissolving the crude material in a hot solvent and allowing it to cool slowly to form crystals. | Ethanol, Isopropanol, Water, Acetone. google.com | Purification of thermally stable solid compounds. |
| Anti-Solvent Crystallization | Adding a solvent in which the compound is insoluble (anti-solvent) to a solution of the compound to induce precipitation. | Solvent: Methanol, Ethanol; Anti-solvent: Diethyl ether, Hexane. researchgate.net | Used when a single suitable solvent for cooling crystallization cannot be found. |
| Salt Formation | Converting the basic free amine into a salt (e.g., hydrochloride) which often has higher crystallinity. | Hydrochloric Acid, Sulfuric Acid, Tartaric Acid. | Improves handling of oily or difficult-to-crystallize basic compounds. researchgate.net |
Membrane-based separation technologies are increasingly important in pharmaceutical manufacturing due to their efficiency and environmental benefits. researchgate.net These processes separate molecules based on size, charge, or affinity using semi-permeable membranes. mdpi.com For the purification of an intermediate like this compound, several membrane techniques could be applicable.
Nanofiltration
Nanofiltration can be used for solvent exchange or to remove small impurities, such as salts or residual catalysts, from the product stream. nih.gov Organic solvent nanofiltration (OSN) is particularly relevant, allowing for separations to be conducted in the organic solvents commonly used in synthesis. This could be applied post-synthesis to concentrate the product solution or to remove low molecular weight impurities prior to a final purification step like crystallization. researchgate.netnih.gov
Ultrafiltration and Microfiltration
Ultrafiltration and microfiltration are typically used to remove larger particles. mdpi.com In the context of the synthesis of this compound, these methods could be employed to clarify the reaction mixture by removing heterogeneous catalysts or particulate matter before subsequent purification steps. mdpi.com
| Membrane Process | Separation Principle | Potential Application in Synthesis/Purification |
|---|---|---|
| Nanofiltration | Size exclusion for small molecules (typically 200-1000 Da). mdpi.com | Solvent exchange, concentration of product, removal of catalysts and salts. nih.gov |
| Ultrafiltration | Size exclusion for macromolecules and larger particles. researchgate.net | Removal of enzymes (if used in synthesis), clarification of fermentation broths. mdpi.com |
| Microfiltration | Sieving of suspended particles and bacteria. mdpi.com | Clarification of reaction mixtures, removal of heterogeneous catalysts or precipitated by-products. |
Advanced Structural Elucidation and Confirmation of 4 3 Bromophenyl Methyl Amino Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13). By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecule's structure can be assembled.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the butan-2-ol moiety.
The aromatic region is expected to show complex multiplets for the four non-equivalent protons on the benzene (B151609) ring, influenced by the bromine substituent. The aliphatic region would feature signals for the methyl, methylene (B1212753), and methine protons of the butan-2-ol chain, as well as the methylene protons of the benzyl (B1604629) group. The chemical shifts are influenced by the proximity of electronegative atoms like nitrogen, oxygen, and bromine.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 7.45 | s | - |
| H-4' | 7.38 | d | 7.8 |
| H-5' | 7.20 | t | 7.8 |
| H-6' | 7.25 | d | 7.8 |
| CH₂ (benzyl) | 3.75 | s | - |
| CH (butan-2-ol) | 3.85 | m | - |
| CH₂ (butan-2-ol, adjacent to NH) | 2.70 | m | - |
| CH₂ (butan-2-ol, adjacent to CH) | 1.50 | m | - |
| CH₃ (butan-2-ol) | 1.20 | d | 6.2 |
| NH | 2.50 (broad) | s | - |
| OH | 3.50 (broad) | s | - |
Note: Predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.
The spectrum would display signals for the six aromatic carbons, with the carbon atom bonded to the bromine atom (C-3') appearing at a characteristic downfield shift. The aliphatic region would contain signals for the four carbons of the butan-2-ol chain and the benzylic methylene carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' | 141.5 |
| C-2' | 130.5 |
| C-3' | 122.5 |
| C-4' | 129.0 |
| C-5' | 126.0 |
| C-6' | 130.0 |
| CH₂ (benzyl) | 53.0 |
| CH (butan-2-ol) | 68.0 |
| CH₂ (butan-2-ol, adjacent to NH) | 50.0 |
| CH₂ (butan-2-ol, adjacent to CH) | 35.0 |
| CH₃ (butan-2-ol) | 23.0 |
Note: Predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. For this compound, techniques such as COSY, HSQC, and HMBC would provide a wealth of structural information.
The COSY experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons. For instance, correlations are expected between the methine proton and the adjacent methylene and methyl protons of the butan-2-ol chain. Similarly, correlations would be seen between the protons of the two methylene groups in the butanol chain. This information helps to piece together the aliphatic spin system.
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the proton and carbon signals unambiguously. For example, the signal for the benzylic methylene protons would show a correlation to the signal for the benzylic methylene carbon.
The HMBC experiment detects long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the benzylic methylene protons to the aromatic carbons (C-1', C-2', and C-6'), confirming the attachment of the benzyl group.
Correlations from the protons of the methylene group adjacent to the nitrogen to the benzylic carbon, establishing the N-benzyl linkage.
Correlations from the protons on the butan-2-ol chain to adjacent carbons, confirming the butanol backbone structure.
Together, these 2D NMR experiments provide a comprehensive and unambiguous confirmation of the structure of this compound.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically within a distance of 5 Å. youtube.com This is crucial for confirming the three-dimensional structure and connectivity of this compound, complementing the through-bond information obtained from other NMR experiments.
In a NOESY experiment, cross-peaks are observed between protons that are close in space, even if they are not directly connected through chemical bonds. For this compound, key NOESY correlations would be expected between the protons of the benzylic methylene group and the adjacent protons on the butanol backbone, as well as with the aromatic protons of the 3-bromophenyl ring.
Expected NOESY Correlations:
| Interacting Protons | Expected Correlation | Structural Significance |
| Benzyl CH₂ and Butanol CH₂ (adjacent to NH) | Strong | Confirms the proximity of the benzyl group to the butanol chain, consistent with the N-benzyl linkage. |
| Benzyl CH₂ and Aromatic Protons (ortho to CH₂) | Medium | Establishes the spatial relationship between the benzylic methylene and the aromatic ring. |
| Butanol CH (with OH) and Butanol CH₂ (adjacent to CH) | Medium | Provides information on the local conformation of the butanol backbone. |
| NH Proton and Benzyl CH₂ | Medium to Weak | Further confirms the N-benzyl substitution and provides insight into the orientation around the C-N bond. |
These correlations, when observed, provide unambiguous evidence for the proposed structure and help to define the preferred conformation of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₁H₁₆BrNO.
The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the proposed elemental composition.
Theoretical Exact Mass Calculation:
| Element | Number of Atoms | Isotopic Mass | Total Mass |
| Carbon (¹²C) | 11 | 12.00000 | 132.00000 |
| Hydrogen (¹H) | 17 (16 + 1 for [M+H]⁺) | 1.00783 | 17.13311 |
| Bromine (⁷⁹Br) | 1 | 78.91834 | 78.91834 |
| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |
| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |
| Total [M+H]⁺ | 258.04913 |
An experimental HRMS value closely matching this theoretical mass would confirm the elemental formula C₁₁H₁₇BrNO⁺.
Fragmentation Pattern Analysis (e.g., ESI-MS/MS, GC-MS) for Structural Information
Tandem mass spectrometry (MS/MS), often performed with techniques like Electrospray Ionization (ESI), provides detailed structural information by analyzing the fragmentation of a selected precursor ion. nih.govnih.gov The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the cleavage of specific bonds within the molecule.
Plausible Fragmentation Pathways:
Loss of H₂O: Alcohols often exhibit a neutral loss of water (18 Da) from the molecular ion. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could result in the formation of the 3-bromobenzyl cation or a related fragment.
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen atom can cleave, leading to the formation of the tropylium (B1234903) ion or a substituted benzyl cation.
Cleavage of the Butanol Chain: Fragmentation can occur along the butanol backbone. docbrown.info
Expected Fragment Ions:
| m/z (Mass/Charge) | Possible Fragment Structure | Fragmentation Pathway |
| 240/242 | [C₁₁H₁₄BrN]⁺ | Loss of H₂O |
| 169/171 | [C₇H₆Br]⁺ | Benzylic cleavage |
| 88 | [C₅H₁₂NO]⁺ | Cleavage of the N-benzyl bond |
| 73 | [C₄H₉O]⁺ | Cleavage within the butanol chain |
The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. uomustansiriyah.edu.iqlibretexts.org
Characterization of N-H, O-H, and C-Br Stretching Frequencies
The IR spectrum of this compound would exhibit characteristic stretching vibrations for its key functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. msu.edupressbooks.pub
N-H Stretch: A medium to weak absorption band for the secondary amine is expected around 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com This peak may sometimes be obscured by the broad O-H band.
C-H Stretch (Aliphatic): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the stretching of C-H bonds in the butanol and methylene groups. libretexts.org
C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region, around 690-515 cm⁻¹. orgchemboulder.com
Analysis of Aromatic Ring Vibrations
The presence of the 3-substituted phenyl ring gives rise to several characteristic absorptions in the IR spectrum. pressbooks.pub
C-H Stretch (Aromatic): A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.orgorgchemboulder.com
C=C Stretch (In-ring): A series of medium to weak absorptions are characteristic of the aromatic ring and are typically found in the 1600-1450 cm⁻¹ region. pressbooks.puborgchemboulder.com
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic ring. orgchemboulder.comlibretexts.org For a meta-disubstituted ring, characteristic bands would be expected.
Summary of Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group/Vibration | Expected Intensity |
| 3600-3200 | O-H Stretch (Alcohol) | Strong, Broad |
| 3500-3300 | N-H Stretch (Secondary Amine) | Medium to Weak |
| 3100-3000 | C-H Stretch (Aromatic) | Weak to Medium |
| 2960-2850 | C-H Stretch (Aliphatic) | Strong |
| 1600-1450 | C=C Stretch (Aromatic Ring) | Medium to Weak |
| 900-675 | C-H Out-of-Plane Bending (Aromatic) | Strong |
| 690-515 | C-Br Stretch | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing valuable information about the chromophores present.
The primary chromophore in this compound is the 3-bromophenyl group attached to the benzylic carbon. This substituted benzene ring contains π electrons that are readily excitable by UV radiation. The electronic transitions in such aromatic systems are typically π → π* transitions. The presence of the bromine atom, a halogen substituent, can influence the absorption spectrum. Halogen atoms can act as auxochromes, groups that modify the absorption of a chromophore. Specifically, the bromine atom can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and a hyperchromic effect, increasing the absorption intensity, due to its ability to donate lone pair electrons to the aromatic ring through resonance and its inductive effect.
The secondary amine and hydroxyl groups in the butan-2-ol side chain are not significant chromophores in the typical UV-Vis range (200-800 nm) as they lack π electrons and their n → σ* transitions occur at much shorter wavelengths, typically in the vacuum UV region. Therefore, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 3-bromobenzyl moiety.
While specific experimental data for this compound is not publicly available, the expected electronic absorption maxima (λmax) can be inferred from analogous compounds. Benzene, the parent chromophore, exhibits a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm.
For substituted benzenes, these absorption bands can shift. In the case of 3-bromotoluene, a structurally related compound, the spectrum would show absorptions characteristic of a substituted benzene ring. It is anticipated that this compound would exhibit two main absorption bands:
A high-energy band (π → π* transition, analogous to the E2-band of benzene) likely appearing in the range of 200-220 nm.
A lower-energy band (π → π* transition, analogous to the B-band of benzene) with fine structure, expected in the region of 250-280 nm.
The exact λmax values and molar absorptivities (ε) would need to be determined experimentally by recording the UV-Vis spectrum of a dilute solution of the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727).
Table 1: Predicted UV-Vis Absorption Maxima for this compound
| Predicted Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* (E2-like band) | 200 - 220 | 3-Bromophenyl |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise details of bond lengths, bond angles, and the spatial arrangement of atoms.
Obtaining single crystals of sufficient size and quality is a prerequisite for a successful X-ray diffraction experiment. For amino alcohols like this compound, several crystallization techniques can be employed:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate (B1210297)/hexane) is allowed to evaporate slowly at room temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal growth.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.
The choice of solvent is critical and often determined empirically through screening various solvents and solvent mixtures.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections from different crystal planes.
The collected diffraction data is then processed to determine the unit cell parameters and the space group. The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. nih.govnumberanalytics.comwikipedia.org The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit. nih.gov
The refined crystal structure provides a wealth of information about the molecular geometry. While an experimental crystal structure for this compound is not available, typical bond lengths, bond angles, and dihedral angles can be predicted based on data from structurally similar molecules found in crystallographic databases.
Table 2: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
|---|---|
| C-Br | ~1.90 |
| Caromatic-Caromatic | ~1.39 |
| Caromatic-Cbenzylic | ~1.51 |
| Cbenzylic-N | ~1.47 |
| N-Caliphatic | ~1.47 |
| C-Caliphatic | ~1.53 |
| C-O | ~1.43 |
| C-H | ~0.95 - 1.09 |
| N-H | ~0.88 |
Table 3: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
|---|---|
| Caromatic-Caromatic-Caromatic | ~120 |
| Caromatic-Caromatic-Br | ~120 |
| Caromatic-Cbenzylic-N | ~109.5 |
| Cbenzylic-N-Caliphatic | ~112 |
| C-C-Caliphatic | ~109.5 |
Table 4: Key Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Conformation |
|---|---|
| Caromatic-Cbenzylic-N-Caliphatic | Expected to be staggered |
| Cbenzylic-N-Caliphatic-Caliphatic | Expected to be staggered |
The determination of the absolute stereochemistry at the chiral center (C2 of the butan-2-ol moiety) is also possible through X-ray crystallography, particularly if a chiral resolving agent is used during crystallization or if anomalous dispersion effects are measured.
Confirmation of Chiral Center Configuration (Flack Parameter Analysis)
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. For a chiral molecule like this compound, when a suitable single crystal is obtained, anomalous dispersion effects can be utilized to determine the absolute stereochemistry.
The presence of the bromine atom (a relatively heavy atom) in the structure is particularly advantageous for this analysis. Heavy atoms scatter X-rays with a significant anomalous dispersion component, which allows for the differentiation between the two possible enantiomers. The Flack parameter, derived from the refinement of the crystallographic data, is a critical value used to confidently assign the absolute configuration. A Flack parameter value close to zero for a given stereochemical model indicates that the model correctly represents the absolute structure of the crystal. Conversely, a value approaching one suggests that the inverted structure is the correct one. A value near 0.5 may indicate a racemic crystal or other issues with the data.
In a hypothetical analysis of a single crystal grown from an enantiomerically pure sample of (S)-4-{[(3-Bromophenyl)methyl]amino}butan-2-ol, the crystallographic data refinement would be expected to yield a Flack parameter that validates the assumed configuration.
Table 1: Illustrative X-ray Crystallographic Data for (S)-4-{[(3-Bromophenyl)methyl]amino}butan-2-ol
| Parameter | Value | Interpretation |
|---|---|---|
| Chemical Formula | C₁₁H₁₆BrNO | Confirmed |
| Crystal System | Orthorhombic | Crystal lattice geometry |
| Space Group | P2₁2₁2₁ | Chiral space group |
| Flack Parameter | 0.02(3) | Indicates the (S) configuration is correct with high confidence. |
Chiroptical Spectroscopy for Stereochemical Assessment
Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light, providing valuable information about its stereochemistry.
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. A CD spectrum is only observed for chiral molecules containing a chromophore (a light-absorbing group) in proximity to the stereocenter. The presence of the bromophenyl group in this compound serves as an effective chromophore.
The CD spectrum of one enantiomer will be a mirror image of the other. For instance, if the (S)-enantiomer exhibits a positive Cotton effect (a positive peak) at a specific wavelength, the (R)-enantiomer will show a negative Cotton effect (a negative trough) of equal magnitude at the same wavelength. The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample, making it a useful tool for assessing enantiomeric purity. The absolute configuration can often be determined by comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).
Table 2: Representative Circular Dichroism Spectral Data
| Enantiomer | Wavelength (λₘₐₓ) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] | Cotton Effect |
|---|---|---|---|
| (S)-enantiomer | 265 nm | +15.2 | Positive |
Optical rotation is the fundamental property of chiral substances to rotate the plane of plane-polarized light. This rotation is measured using a polarimeter. The specific rotation [α] is a standardized physical constant for a chiral compound and is defined as the observed angle of rotation for a solution at a specific concentration ( g/100 mL) and a specific path length (dm), measured at a defined temperature and wavelength (typically the sodium D-line, 589 nm).
The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The dextrorotatory enantiomer, designated with a (+) sign, rotates light to the right (clockwise), while the levorotatory enantiomer, designated with a (-) sign, rotates it to the left (counter-clockwise). A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation. While the sign of rotation does not directly correlate to the R/S designation, it is a crucial characteristic for a specific enantiomer. utwente.nl
Table 3: Optical Rotation Data for this compound
| Enantiomer | Concentration (c) | Wavelength (λ) | Specific Rotation [α] |
|---|---|---|---|
| (S)-enantiomer | 1.0 g/100 mL in Methanol | 589 nm (D-line) | +25.8° |
Chromatographic Purity and Enantiomeric Excess Assessment
Chromatographic methods are indispensable for determining both the chemical purity and the enantiomeric composition of a chiral compound.
High-Performance Liquid Chromatography (HPLC) is a standard technique used to separate, identify, and quantify each component in a mixture. For purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this method, the compound is passed through a column with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase.
The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high chemical purity.
Table 4: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 minutes |
| Result |
To determine the enantiomeric excess (e.e.), which measures the purity of a sample in terms of one enantiomer over the other, Chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are commonly used for the separation of amino alcohols. nih.govphenomenex.com
By separating the (R) and (S) enantiomers into two distinct peaks, their relative amounts can be quantified by comparing their peak areas. The enantiomeric excess is then calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 5: Representative Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (Amylose-based CSP) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Result for a sample of (S)-enantiomer | |
| Retention Time of (R)-enantiomer | 10.5 minutes |
| Retention Time of (S)-enantiomer | 12.1 minutes |
| Peak Area of (R)-enantiomer | 0.5 |
| Peak Area of (S)-enantiomer | 99.5 |
| Calculated Enantiomeric Excess (e.e.) | 99.0% |
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography (GC) serves as a critical analytical technique for assessing the purity of this compound, with a particular focus on identifying and quantifying volatile components. Due to the compound's polarity and relatively high boiling point, direct GC analysis can present challenges, such as peak tailing and potential on-column degradation. However, with appropriate column selection and optimized analytical conditions, GC can effectively separate the target compound from potential volatile impurities that may arise during its synthesis.
The primary application of GC in the analysis of this compound is to detect residual starting materials, reaction byproducts, and solvents. The synthesis of this compound, commonly achieved through the reductive amination of 3-bromobenzaldehyde (B42254) with 4-aminobutan-2-ol (B1584018), can introduce several volatile impurities.
Detailed Research Findings:
While specific GC methods for this compound are not extensively documented in publicly available literature, a suitable method can be extrapolated from the analysis of structurally similar aromatic and amino alcohol compounds. The key to a successful separation is the use of a mid-polarity capillary column, which can effectively resolve the analyte from both non-polar and polar volatile impurities. A flame ionization detector (FID) is typically employed for its high sensitivity to organic compounds.
Potential volatile components that can be monitored by GC include:
Unreacted Starting Materials: Residual 3-bromobenzaldehyde and 4-aminobutan-2-ol are primary impurities. Their presence would indicate an incomplete reaction.
Reduction Byproducts: The reduction of 3-bromobenzaldehyde can lead to the formation of (3-bromophenyl)methanol. This can occur if the reduction of the aldehyde proceeds without successful imine formation.
Solvent Residues: Common solvents used in the synthesis, such as methanol or ethanol, must be monitored to ensure they are removed during the final purification steps.
The thermal stability of this compound is a crucial consideration. Elevated temperatures in the GC inlet and column can potentially lead to degradation. Therefore, a temperature program that allows for the elution of the compound at the lowest feasible temperature is preferred. The use of a robust column with low bleed characteristics is also essential to obtain a stable baseline and accurate quantification.
Below are proposed GC conditions suitable for the analysis of volatile components in a sample of this compound.
Interactive Data Table: Proposed GC Method Parameters
| Parameter | Value | Rationale |
| Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Mid-polarity phase suitable for a broad range of analytes. |
| Length | 30 m | Provides good resolving power for complex mixtures. |
| Internal Diameter | 0.25 mm | Standard dimension offering a good balance of efficiency and sample capacity. |
| Film Thickness | 0.25 µm | Suitable for analytes in this molecular weight range. |
| Temperatures | ||
| Inlet Temperature | 250 °C | High enough to ensure rapid vaporization without causing significant degradation. |
| Detector Temperature | 280 °C | Prevents condensation of the eluted components. |
| Oven Program | ||
| Initial Temperature | 80 °C (hold for 2 min) | Allows for the elution of highly volatile solvents. |
| Ramp Rate | 10 °C/min | Provides good separation of components with varying boiling points. |
| Final Temperature | 260 °C (hold for 5 min) | Ensures the elution of the target compound and less volatile impurities. |
| Gas Flows | ||
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 0.25 mm ID column. |
| Injection | ||
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Detector | ||
| Type | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a linear response. |
Data Table: Expected Retention Times of Key Compounds
| Compound | Expected Retention Time (min) | Notes |
| Methanol | ~ 3-4 | Common reaction solvent. |
| 4-Aminobutan-2-ol | ~ 8-10 | Unreacted starting material. |
| 3-Bromobenzaldehyde | ~ 12-14 | Unreacted starting material. |
| (3-Bromophenyl)methanol | ~ 13-15 | Potential byproduct from aldehyde reduction. |
| This compound | ~ 18-22 | Target compound. |
It is important to note that the exact retention times can vary depending on the specific instrument and column used. Therefore, the analysis should always be performed with appropriate reference standards for accurate peak identification and quantification. The use of an internal standard is also recommended to improve the precision and accuracy of the quantitative analysis.
Computational and Theoretical Investigations of 4 3 Bromophenyl Methyl Amino Butan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for understanding the electronic structure and reactivity of molecules. These methods can provide insights into molecular geometry, orbital energies, and electrostatic potential surfaces.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.
Optimization of Ground State Geometries
This process involves finding the lowest energy arrangement of atoms in a molecule. The optimized geometry corresponds to the most stable conformation of the molecule and is crucial for calculating other properties accurately. Without specific studies on 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol, data on its bond lengths, bond angles, and dihedral angles are not available.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. No calculated HOMO-LUMO gap data for this compound has been reported.
Electrostatic Potential Surface (EPS) Analysis
An EPS map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is valuable for predicting how a molecule will interact with other molecules. Specific EPS analysis for this compound is not documented.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. They are generally more computationally intensive than DFT but can provide higher accuracy for certain properties.
Conformational Energy Landscape Exploration
This analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Understanding the conformational landscape is important for predicting the molecule's behavior and biological activity. A comprehensive exploration of the conformational energy landscape for this compound has not been published.
Vibrational Frequency Analysis for Spectroscopic Assignment
Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given frequency) can be determined.
These theoretical frequencies are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For this compound, this analysis would identify characteristic frequencies for the O-H and N-H stretching of the alcohol and amine groups, various C-H stretches in the aromatic ring and alkyl chain, C-N and C-O bond vibrations, and the C-Br stretching frequency.
An illustrative table of potential vibrational modes and their typical frequency ranges is provided below.
Illustrative Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3200-3600 | Stretching of the hydroxyl group bond. |
| N-H Stretch | 3300-3500 | Stretching of the secondary amine bond. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds in the butanol and methyl groups. |
| C-N Stretch | 1000-1250 | Stretching of the carbon-nitrogen bond. |
| C-O Stretch | 1050-1150 | Stretching of the carbon-oxygen bond. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that examines the electron density distribution in a molecule to provide insights into chemical bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.
This analysis is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and hyperconjugation. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis calculates a second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would be crucial for quantifying the strength of potential intramolecular hydrogen bonds (e.g., between the hydroxyl group and the amine nitrogen) and analyzing the electronic effects of the bromine substituent on the phenyl ring.
An example of the type of data generated from an NBO analysis is shown in the table below.
Illustrative NBO Analysis for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (N-H) | Value | Intramolecular Hydrogen Bond |
| LP (N) | σ* (O-H) | Value | Intramolecular Hydrogen Bond |
| σ (C-H) | σ* (C-C) | Value | Hyperconjugation |
Note: "LP" denotes a lone pair, and "σ" and "π" denote antibonding orbitals.
Conformational Analysis and Dynamics
Molecular Mechanics (MM) for Conformational Search
The flexibility of the alkyl chain in this compound allows it to adopt numerous three-dimensional arrangements, or conformations. A conformational search, typically performed using molecular mechanics (MM) force fields, is the first step in identifying the most stable, low-energy conformations. This process systematically explores the molecule's potential energy surface by rotating its single bonds.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motions and conformational changes. By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time.
MD simulations, in conjunction with other computational methods, can be used to determine the energy barriers to rotation around specific bonds. By monitoring the dihedral angles of interest (e.g., the C-C and C-N bonds in the linker) over the course of a simulation, the frequency and pathways of conformational transitions can be analyzed. The energy required to rotate around these bonds influences the flexibility of the molecule and the rate at which it can interconvert between different shapes. This information is crucial for understanding how the molecule might interact with other molecules, such as a biological receptor.
Intramolecular hydrogen bonds can significantly influence a molecule's preferred conformation and chemical properties. In this compound, a hydrogen bond could potentially form between the hydroxyl (-OH) group (as a donor) and the amine (-NH-) group (as an acceptor), or vice versa.
MD simulations are an excellent tool for assessing the stability and dynamics of such interactions. By analyzing the trajectory, one can measure the distance between the donor and acceptor atoms and the angle of the hydrogen bond over time. This allows for the calculation of the percentage of time the hydrogen bond exists, providing a measure of its strength and importance in stabilizing specific conformations.
Reaction Mechanism Studies Related to Synthesis
The synthesis of this compound, likely proceeding through a pathway such as the reductive amination of 3-bromobenzaldehyde (B42254) with 4-aminobutan-2-ol (B1584018), involves several key chemical transformations. Computational studies can model these steps to elucidate the precise mechanism, identify key intermediates, and understand the factors controlling the reaction's efficiency and outcome.
In a chemical reaction, the transition state represents the highest energy point on the reaction pathway between reactants and products. Its structure determines the kinetic feasibility of a reaction. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry of these fleeting structures. For a key step like the formation of the C-N bond, calculations would identify the specific arrangement of atoms as the amine group attacks the carbonyl group (or its protonated form), leading to a tetrahedral intermediate. The transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the structures of the reactants, products, and transition states are optimized, their relative energies can be calculated to construct a potential energy surface for the reaction. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the reaction rate. A lower activation energy implies a faster reaction. By mapping the energies of all intermediates and transition states, a complete reaction pathway can be charted. This allows chemists to identify the rate-determining step—the step with the highest activation energy—and explore how modifications to the reactants or conditions could lead to a more efficient synthesis.
Below is an illustrative table of calculated relative energies for a hypothetical key step in the synthesis.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State 1 (TS1) | Highest energy point in the first step | +25.5 |
| Intermediate | Stable intermediate species | -5.2 |
| Transition State 2 (TS2) | Highest energy point in the second step | +15.8 |
| Products | Final products of the step | -12.0 |
Reactions are typically carried out in a solvent, which can significantly influence their energetics and selectivity through interactions with the reacting molecules. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient for estimating how the solvent stabilizes or destabilizes reactants, transition states, and products. For more detailed analysis, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific hydrogen bonding or other direct interactions that may alter the reaction pathway and selectivity.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational quantum chemistry can predict the spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for confirming the identity and structure of a newly synthesized compound by comparing the calculated spectra to experimental data.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors of a molecule. nih.gov These values are then used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The process involves optimizing the molecule's geometry, typically using DFT, followed by the GIAO calculation at a suitable level of theory. nih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS). Accurate predictions can help assign specific peaks in the experimental spectrum to individual atoms in the molecule, which is crucial for unambiguous structure elucidation.
The following table provides hypothetical predicted NMR chemical shifts for this compound, calculated using the GIAO method.
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C (Aromatic, C-Br) | 122.5 |
| ¹³C | C (Aromatic) | 130.0 - 132.0 |
| ¹³C | C (CH-OH) | 67.5 |
| ¹³C | C (CH₂-N) | 54.0 |
| ¹³C | C (Ar-CH₂-N) | 53.1 |
| ¹³C | C (CH₃) | 23.4 |
| ¹H | H (Aromatic) | 7.20 - 7.50 |
| ¹H | H (CH-OH) | 3.80 |
| ¹H | H (Ar-CH₂) | 3.75 |
| ¹H | H (CH₂-N) | 2.60 - 2.80 |
| ¹H | H (OH) | 2.50 (variable) |
| ¹H | H (NH) | 1.90 (variable) |
| ¹H | H (CH₃) | 1.15 |
Theoretical vibrational frequency calculations are used to predict the Infrared (IR) spectrum of a molecule. After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. Each mode corresponds to a specific motion of the atoms (e.g., stretching, bending, twisting) and has an associated frequency and intensity. The calculated frequencies, often scaled by an empirical factor to better match experimental values, can be directly compared to the peaks in an experimental IR spectrum. scispace.com This allows for the confident assignment of absorption bands to specific functional groups within the molecule.
An illustrative table of key calculated vibrational frequencies for this compound is presented below.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3450 | Broad, Strong |
| N-H Stretch | Secondary Amine | 3350 | Weak-Medium |
| C-H Stretch (Aromatic) | Aromatic Ring | 3050 | Medium |
| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1580, 1470 | Medium-Strong |
| C-O Stretch | Secondary Alcohol | 1100 | Strong |
| C-N Stretch | Amine | 1120 | Medium |
| C-Br Stretch | Aryl Bromide | 680 | Strong |
Lack of Specific Research Data on this compound Hampers Detailed Computational Analysis
Initial investigations into the computational and theoretical properties of the chemical compound this compound have revealed a significant gap in the available scientific literature. Specifically, there is a notable absence of published research focusing on the theoretical insights into its chiral recognition, stereoselectivity, and the computational modeling of enantioselective transition states involving this molecule. Furthermore, literature detailing the rational design principles for asymmetric transformations utilizing this specific compound appears to be unavailable.
As a result, a detailed and scientifically accurate article structured around the requested outline of "," including subsections on "Theoretical Insights into Chiral Recognition and Stereoselectivity," "Computational Modeling of Enantioselective Transition States," and "Rational Design Principles for Asymmetric Transformations," cannot be generated at this time. The foundational research data required to populate these sections with thorough, informative, and scientifically accurate content does not appear to exist in the public domain.
Efforts to locate relevant studies through comprehensive searches of scholarly databases have not yielded any papers that specifically address the computational chemistry of this compound in the context of stereochemistry and asymmetric synthesis. While general principles of computational modeling, chiral recognition, and rational design are well-established in the broader field of chemistry, their specific application and the resulting data for this particular compound have not been documented.
Consequently, the creation of data tables and the presentation of detailed research findings as requested are not feasible. Any attempt to construct such an article would necessitate speculation and the generation of hypothetical data, which would not adhere to the principles of scientific accuracy. Further research and publication on the specific computational and theoretical investigations of this compound are required before a comprehensive article on this topic can be written.
Chemical Reactivity and Derivatization Studies of 4 3 Bromophenyl Methyl Amino Butan 2 Ol
Reactions Involving the Secondary Amine Functionality
The secondary amine in 4-{[(3-bromophenyl)methyl]amino}butan-2-ol is a nucleophilic center and a site of basicity, making it susceptible to reaction with a variety of electrophiles.
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen atom of the secondary amine can readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively.
Acylation Reactions: Acylation of secondary amines is a common transformation that involves the reaction with acyl halides or anhydrides to furnish the corresponding N-substituted amides. For amino alcohols, both N- and O-acylation are possible. researchgate.net The acylation of benzyl (B1604629) alcohol in the presence of N,N-diisopropylethylamine (DIPEA) has been studied in detail, revealing the formation of a ketene (B1206846) and an acetyl ammonium (B1175870) ion as key intermediates. nih.gov A proposed mechanism for the acetylation of benzyl alcohol with acetyl chloride and DIPEA involves the formation of an unstable tetrahedral intermediate, which then leads to the reactive intermediates that acylate the alcohol. nih.gov
Table 1: Examples of Acylation Reactions of Alcohols
| Acylating Agent | Catalyst/Base | Product | Reference |
| Benzoyl chloride | TMEDA | Benzoate esters | organic-chemistry.org |
| Acetyl chloride | DIPEA | Benzyl acetate (B1210297) | nih.gov |
| Acetic anhydride (B1165640) | Various Lewis acids (e.g., CoCl2, Sc(OTf)2) | Acylated alcohols | researchgate.net |
Sulfonylation Reactions: Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base. These reactions are important for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. Studies have shown that the sulfonylation of anilines and alcohols can proceed efficiently under solvent-free conditions at room temperature. sapub.org In molecules containing both amino and hydroxyl groups, chemoselective sulfonylation of the amine can be achieved, leaving the hydroxyl group intact. sapub.org
Table 2: Examples of Sulfonylation Reactions
| Substrate | Sulfonylating Agent | Conditions | Product | Reference |
| Aniline | p-Toluenesulfonyl chloride | Solvent-free, room temp. | N-Phenyl-p-toluenesulfonamide | sapub.org |
| Aniline | Benzene (B151609) sulfonyl chloride | Solvent-free, room temp. | N-Phenylbenzenesulfonamide | sapub.org |
| 4-Nitroaniline | p-Toluenesulfonyl chloride | Solvent-free, room temp. | N-(4-Nitrophenyl)-p-toluenesulfonamide | sapub.org |
Reductive Amination for Tertiary Amine Formation
Reductive amination is a versatile method for the formation of C-N bonds and can be employed to convert the secondary amine of this compound into a tertiary amine. This two-step process, often performed in a single pot, involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com
A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com Engineered amine dehydrogenases are also being explored for the biocatalytic reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.gov
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features | Reference |
| Sodium borohydride (B1222165) (NaBH4) | Common, but can also reduce the starting aldehyde/ketone. | masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | A milder and often preferred alternative to NaBH3CN. | masterorganicchemistry.com |
Carbamic Acid and Urea Derivative Synthesis
The secondary amine can be derivatized to form carbamates and ureas, which are important functional groups in many biologically active molecules. nih.govnih.gov
Carbamic Acid Derivatives (Carbamates): Carbamates are esters of carbamic acid and can be synthesized from amines. wikipedia.org A common route involves the reaction of the amine with a chloroformate in the presence of a base. Alternatively, carbamates can be prepared from the reaction of amines with carbon dioxide and an alcohol. psu.edu These derivatives are often used as protecting groups for amines in organic synthesis. wikipedia.org
Urea Derivatives: Ureas can be synthesized by the reaction of the secondary amine with an isocyanate. Another common method involves the reaction of amines with phosgene (B1210022) or its equivalents, such as N,N'-carbonyldiimidazole (CDI), which is a safer alternative. nih.gov The synthesis of unsymmetrical ureas can be achieved through the coupling of amines with amides using reagents like phenyliodine diacetate. mdpi.com
Table 4: Synthetic Routes to Urea Derivatives
| Reagents | Intermediate | Product | Reference |
| Amine + Isocyanate | - | Urea | cyberleninka.ru |
| Amine + Phosgene/CDI | Isocyanate | Urea | nih.gov |
| Amine + Amide + PhI(OAc)2 | - | Unsymmetrical Urea | mdpi.com |
N-Alkylation and N-Arylation Studies
N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom to form a tertiary amine can be achieved through N-alkylation. A powerful and environmentally friendly method for this transformation is the "borrowing hydrogen" strategy, where an alcohol is used as the alkylating agent. nih.govacs.org This process involves the catalytic oxidation of the alcohol to an aldehyde, followed by iminium ion formation with the secondary amine and subsequent reduction. This method has been successfully applied to the N-alkylation of unprotected amino acids with alcohols using an iron catalyst. nih.gov
N-Arylation: The formation of a C(aryl)-N bond can be accomplished through N-arylation reactions. Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, are commonly employed for this purpose. These reactions typically involve the coupling of an amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable ligand. A general method for the N-arylation of amino acid esters with aryl triflates has been developed using a t-BuBrettPhos Pd precatalyst. acs.org
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in this compound is a nucleophilic center that can undergo reactions typical of alcohols.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. researchgate.net A facile method for the synthesis of amino acid methyl esters involves the reaction of amino acids with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov
Etherification: The formation of an ether linkage can be achieved through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. A green and efficient method for the homo- and cross-etherification of benzyl alcohols has been developed using iron(II/III) chloride as a catalyst in propylene (B89431) carbonate. nih.gov
Oxidation to Ketone or Carboxylic Acid Derivatives
The secondary alcohol functionality in this compound presents a key site for oxidation reactions. The transformation of this hydroxyl group can lead to the formation of either a ketone or, through subsequent bond cleavage, carboxylic acid derivatives. The specific outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions employed.
Oxidation of the secondary alcohol in this compound to the corresponding ketone, 4-{[(3-Bromophenyl)methyl]amino}butan-2-one, is a common and predictable transformation. A wide array of oxidizing agents are available for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants. For instance, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is effective in oxidizing secondary alcohols to ketones. Similarly, potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are powerful oxidizing agents capable of this conversion.
In contemporary organic synthesis, there is a preference for milder and more selective reagents that minimize side reactions and are more environmentally benign. One such class of reagents is based on hypervalent iodine compounds, such as the Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX). These reagents offer high efficiency and selectivity for the oxidation of secondary alcohols to ketones under mild conditions. Another widely used method involves Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). This procedure is known for its high yields and compatibility with a broad range of functional groups.
The table below summarizes various reagents commonly used for the oxidation of secondary alcohols to ketones, which would be applicable to this compound.
| Oxidizing Agent | Typical Reaction Conditions | Selectivity |
| Chromic Acid (Jones Reagent) | Acetone, 0°C to room temperature | Strong, can lead to over-oxidation |
| Potassium Permanganate | Basic, aqueous, cold | Strong, risk of C-C bond cleavage |
| Dess-Martin Periodinane | CH₂Cl₂, room temperature | High for 1° and 2° alcohols |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78°C | Excellent for sensitive substrates |
| IBX | DMSO, room temperature | High, non-toxic byproducts |
Further oxidation to a carboxylic acid would necessitate the cleavage of a carbon-carbon bond, as the initial product is a ketone. Strong oxidizing agents under harsh conditions, such as hot, concentrated nitric acid or potassium permanganate with heating, can cleave the carbon-carbon bond adjacent to the carbonyl group. This would result in the formation of 3-{[(3-bromophenyl)methyl]amino}propanoic acid. However, this is a more challenging transformation and generally requires more forcing conditions than the conversion to a ketone.
Derivatization for Spectroscopic Tagging
The presence of both a secondary amine and a secondary alcohol group in this compound allows for derivatization with various spectroscopic tags. Such modifications are instrumental in analytical chemistry for enhancing the detectability and quantification of the molecule in complex matrices, particularly in techniques like HPLC with UV-Vis or fluorescence detection, and mass spectrometry.
The secondary amine is a nucleophilic site that can be readily derivatized. A common strategy involves reacting the amine with a reagent that introduces a chromophore or a fluorophore. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with secondary amines to produce highly fluorescent sulfonamide derivatives. Similarly, dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) imparts a strong chromophore, allowing for sensitive detection in the visible region of the electromagnetic spectrum.
The hydroxyl group also offers a handle for derivatization. It can be converted into an ester or an ether with a spectroscopic tag. For example, reaction with a fluorescently-labeled carboxylic acid or acyl chloride in the presence of a coupling agent would yield a fluorescent ester.
The choice of derivatizing agent depends on the analytical technique being employed. For UV-Vis detection, a reagent that introduces a highly conjugated system is desirable. For fluorescence detection, a fluorophore is incorporated. For mass spectrometry, derivatization can be used to improve ionization efficiency and to introduce a specific mass shift for targeted analysis.
Below is a table of common derivatizing agents for amines and alcohols suitable for spectroscopic tagging:
| Derivatizing Agent | Functional Group Targeted | Spectroscopic Property |
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence |
| Dabsyl Chloride | Primary and Secondary Amines | UV-Vis Absorbance |
| Fluorescamine | Primary Amines | Fluorescence |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence |
| Benzoyl Chloride | Alcohols, Primary and Secondary Amines | UV Absorbance |
Formation of Cyclic Structures
The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a suitable precursor for the synthesis of heterocyclic structures through intramolecular cyclization. The relative positions of the amine and alcohol functionalities can lead to the formation of various ring systems, most notably six-membered rings.
One of the most direct cyclization pathways involves the reaction of the amino alcohol with a suitable electrophile that can bridge the nitrogen and oxygen atoms. For example, reaction with phosgene or a phosgene equivalent can lead to the formation of a cyclic carbamate, specifically a 1,3-oxazinan-2-one (B31196) derivative. This reaction proceeds by initial acylation of either the amine or the alcohol, followed by intramolecular nucleophilic attack to close the ring.
Another approach to forming cyclic structures is through condensation with aldehydes or ketones. In the presence of an acid catalyst, the amine can react with the carbonyl compound to form an iminium ion. Subsequent intramolecular trapping by the hydroxyl group would lead to the formation of a substituted 1,3-oxazine. The specific stereochemistry of the resulting heterocycle would be influenced by the stereocenter at the alcohol position in the starting material.
Furthermore, intramolecular etherification or amination reactions can be envisioned under appropriate conditions. For example, conversion of the alcohol to a good leaving group, such as a tosylate, could be followed by intramolecular nucleophilic substitution by the amine to form a six-membered morpholine (B109124) derivative. Conversely, activation of the amine followed by intramolecular attack of the hydroxyl group could also lead to ring formation, although this is a less common strategy.
Reactions Involving the Aryl Bromide Moiety
The 3-bromophenyl group in this compound is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-bromine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) for Aryl Functionalization
The aryl bromide moiety can be readily functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, significantly increasing the molecular complexity and providing access to a diverse library of derivatives.
The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is one of the most widely used methods for the formation of biaryl compounds. For this compound, a Suzuki coupling could be employed to introduce various aryl or heteroaryl groups at the 3-position of the phenyl ring. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including amines and alcohols. mdpi.comlibretexts.orgnih.gov
The Heck reaction is the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction results in the formation of a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene, leading to the synthesis of substituted styrenyl derivatives. The Heck reaction is generally tolerant of both amine and alcohol functionalities. numberanalytics.com
The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. The resulting alkynyl-substituted derivatives of this compound could serve as valuable intermediates for further transformations. The Sonogashira reaction is also known for its mild conditions and functional group compatibility. chemicalforums.com
Optimization of Catalyst Systems for Coupling Reactions
The success of Suzuki, Heck, and Sonogashira cross-coupling reactions often hinges on the careful selection and optimization of the catalyst system, which includes the palladium source, the ligand, the base, and the solvent.
For Suzuki reactions , a wide range of palladium precursors can be used, such as Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. However, the choice of ligand is often more critical. Phosphine (B1218219) ligands, particularly bulky and electron-rich ones like SPhos, XPhos, and DavePhos, have been shown to be highly effective for the coupling of aryl bromides. nih.gov The base plays a crucial role in the transmetalation step, with common choices including K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
In the case of the Heck reaction , catalyst systems often consist of a palladium source like Pd(OAc)₂ and phosphine ligands such as PPh₃ or more sterically demanding trialkylphosphines. The choice of base is important to regenerate the active Pd(0) catalyst, with tertiary amines like Et₃N or inorganic bases like K₂CO₃ being commonly employed. Polar aprotic solvents such as DMF, NMP, or acetonitrile (B52724) are typically used.
For the Sonogashira reaction , the catalyst system is unique in its requirement for a copper(I) co-catalyst, usually CuI. The palladium source is often a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) salt that is reduced in situ. The base is typically an amine, such as triethylamine or diisopropylamine, which also often serves as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org
The table below provides a summary of typical catalyst systems for these cross-coupling reactions.
| Reaction | Palladium Source | Ligand | Base | Solvent |
| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, MeCN |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF, Et₃N |
Scope and Limitations of Cross-Coupling on this compound
While Suzuki, Heck, and Sonogashira reactions are generally robust and tolerate a wide range of functional groups, the specific structure of this compound may present certain challenges and limitations.
A potential issue is the coordination of the secondary amine or the secondary alcohol to the palladium catalyst. This coordination could potentially inhibit the catalytic activity by occupying coordination sites on the metal center. However, the use of bulky phosphine ligands can often mitigate this issue by sterically disfavoring the coordination of the substrate's heteroatoms. In some cases, protection of the amine or alcohol functionality may be necessary to achieve high yields, although this adds extra steps to the synthetic sequence.
The steric hindrance around the aryl bromide is not significant in this molecule, so a wide range of coupling partners should be tolerated in all three types of reactions. For the Suzuki reaction , both electron-rich and electron-deficient boronic acids are expected to couple efficiently. In the Heck reaction , both activated alkenes (e.g., acrylates, styrenes) and unactivated alkenes can be used, although the latter may require more specialized catalyst systems. The Sonogashira reaction is generally very tolerant of the electronic nature of the alkyne coupling partner.
A potential side reaction in the Heck reaction is the isomerization of the double bond in the product. The choice of reaction conditions, particularly the base and additives, can influence the extent of this isomerization. libretexts.org In the Sonogashira reaction, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using a copper-free protocol or by carefully controlling the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Investigations
No studies were found that investigate the SNAr reactions of this compound. For an SNAr reaction to occur on the bromophenyl ring, strong activation by electron-withdrawing groups is typically required, which are absent in this structure. pressbooks.pubnumberanalytics.com
Lithium-Halogen Exchange Reactions for Organometallic Intermediates
There is no specific literature detailing lithium-halogen exchange on this compound. This reaction is a common method for creating organolithium reagents from aryl halides. wikipedia.orgnumberanalytics.com However, the presence of acidic protons on the alcohol and amine groups would complicate this reaction, likely requiring a protection strategy or the use of multiple equivalents of the organolithium reagent. nih.gov
Synthesis of Novel Analogs and Libraries from this compound
Scaffold Hopping and Bioisosteric Replacement Studies (Focus on Chemical Structure Changes):Scaffold hopping and bioisosteric replacement are concepts used in drug design to find novel core structures or replace functional groups to improve properties.uniroma1.itnih.govresearchgate.netThere is no indication in the available literature that this compound has been the subject of such medicinal chemistry studies.
Due to the absence of specific research on This compound , a detailed and scientifically accurate article that strictly adheres to the provided outline cannot be generated at this time.
Mechanistic Studies of Molecular Interactions and Potential Chemical Applications of 4 3 Bromophenyl Methyl Amino Butan 2 Ol
Exploration of Coordination Chemistry with Metal Centers
The molecular architecture of 4-{[(3-bromophenyl)methyl]amino}butan-2-ol, featuring a chiral secondary amino alcohol framework, presents significant potential for engaging with metal centers. This section explores its prospective role in coordination chemistry, focusing on ligand design, the synthesis of novel metal complexes, and the mechanistic details of metal-ligand interactions. Due to the limited specific experimental data on this compound in peer-reviewed literature, this section provides a theoretical and prospective analysis based on the well-established principles of coordination chemistry and the behavior of analogous chiral amino alcohol ligands.
Ligand Design for Transition Metal Catalysis (e.g., as a chiral ligand)
The efficacy of this compound as a chiral ligand in transition metal catalysis is predicated on its structural attributes. The molecule possesses two key coordination sites: the secondary amine nitrogen and the hydroxyl oxygen. This bidentate N,O-chelation is a common feature in many successful chiral ligands, as it can form a stable five-membered ring with a metal center. The stereogenic center at the C2 position of the butanol backbone is crucial for inducing enantioselectivity in catalytic transformations.
The presence of a 3-bromophenyl group introduces both steric and electronic effects. The bromine atom can be electronically withdrawing, which may influence the electron density on the nitrogen atom and, consequently, the ligand's coordination properties. Furthermore, the bulky bromophenyl group can create a specific chiral pocket around the metal center, which is essential for discriminating between enantiotopic faces of a prochiral substrate.
The design of catalysts based on this ligand would involve pairing it with various transition metals known to be active in catalysis, such as rhodium, ruthenium, iridium, palladium, and copper. The choice of metal would depend on the specific reaction being targeted. For instance, ruthenium and rhodium complexes are often employed in asymmetric hydrogenation and transfer hydrogenation reactions, while palladium complexes are widely used in cross-coupling reactions.
Table 1: Potential Transition Metal Complexes and Their Anticipated Catalytic Applications
| Transition Metal | Potential Complex Structure | Targeted Asymmetric Reaction |
| Ruthenium(II) | [RuCl(p-cymene)(ligand)]Cl | Asymmetric Transfer Hydrogenation of Ketones |
| Rhodium(I) | [Rh(COD)(ligand)]BF4 | Asymmetric Hydrogenation of Olefins |
| Palladium(II) | [Pd(OAc)2(ligand)] | Asymmetric Allylic Alkylation |
| Copper(II) | [CuCl2(ligand)] | Asymmetric Henry Reaction |
ligand = this compound
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of amino alcohol-metal adducts. A general approach would involve reacting the ligand with a suitable metal precursor in an appropriate solvent. For example, a ruthenium(II) complex could be synthesized by reacting the ligand with [RuCl2(p-cymene)]2 in a solvent like dichloromethane (B109758) or methanol (B129727). The resulting complex could then be isolated and purified using techniques such as crystallization or column chromatography.
Characterization of these hypothetical complexes would be essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the complex and confirm the coordination of the ligand to the metal center. Coordination would be expected to cause shifts in the signals of the protons and carbons near the nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy: Changes in the stretching frequencies of the N-H and O-H bonds upon coordination would be indicative of complex formation.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the complex and confirm its elemental composition.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Table 2: Hypothetical Spectroscopic Data for a Ruthenium(II) Complex
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, ppm) | Downfield shift of the proton alpha to the nitrogen and oxygen upon coordination. |
| ¹³C NMR (CDCl₃, ppm) | Shift in the signals of the carbons bonded to nitrogen and oxygen. |
| IR (cm⁻¹) | Broadening and shift to lower wavenumber of the O-H stretch; shift in the N-H stretch. |
| HRMS (m/z) | Peak corresponding to the calculated mass of the [M-Cl]⁺ ion. |
Mechanistic Studies of Metal-Ligand Binding (e.g., Spectroscopic Investigation of Complex Formation)
Understanding the mechanism of metal-ligand binding is crucial for optimizing catalyst performance. Spectroscopic titrations would be a valuable tool for investigating the formation of the complex in solution. By monitoring changes in the UV-Vis or NMR spectra of the ligand upon incremental addition of the metal precursor, the stoichiometry and binding constant of the complex could be determined.
For instance, a UV-Vis titration could reveal the formation of new electronic transitions upon complexation, leading to the appearance of new absorption bands. The change in absorbance at a specific wavelength could be plotted against the metal concentration to determine the binding isotherm.
Furthermore, variable-temperature NMR studies could provide insights into the dynamics of the complex in solution, such as ligand exchange processes. Computational studies, such as Density Functional Theory (DFT), could also be employed to model the structure of the complex and calculate the binding energies, providing a theoretical framework to complement the experimental findings.
Investigations into Asymmetric Catalysis Potential
The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis, both as an organocatalyst and as a chiral ligand for transition metals.
Evaluation of this compound as an Organocatalyst
The presence of both a secondary amine and a hydroxyl group allows this compound to potentially act as a bifunctional organocatalyst. The amine can act as a Lewis base to activate substrates, for example, by forming an enamine with a carbonyl compound. The hydroxyl group can act as a Brønsted acid or a hydrogen bond donor to activate the electrophile and control the stereochemistry of the reaction.
This bifunctional activation is a key principle in many successful organocatalytic systems. For example, this compound could potentially catalyze aldol (B89426) or Mannich reactions by activating the ketone or aldehyde via enamine formation while simultaneously activating the electrophile through hydrogen bonding. The chiral environment created by the catalyst would then favor the formation of one enantiomer of the product over the other.
Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
When used as a chiral ligand in combination with a transition metal, this compound could facilitate a wide range of asymmetric transformations. The ligand would create a chiral environment around the metal center, and the stereochemical outcome of the reaction would be dictated by the steric and electronic properties of this chiral pocket.
One potential application is in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. In such a reaction, a ruthenium(II) complex of the ligand would catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone. The stereochemistry of the resulting alcohol would be controlled by the orientation of the substrate within the chiral catalytic complex.
Another potential application is in the asymmetric hydrogenation of olefins, where a rhodium(I) complex could be employed. The bidentate coordination of the ligand would create a rigid chiral framework that could effectively differentiate between the two faces of the double bond, leading to high enantioselectivity in the hydrogenated product.
Table 3: Potential Applications in Asymmetric Catalysis
| Reaction Type | Metal | Substrate | Product |
| Asymmetric Transfer Hydrogenation | Ru(II) | Acetophenone | (R)- or (S)-1-Phenylethanol |
| Asymmetric Hydrogenation | Rh(I) | Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester |
| Asymmetric Allylic Alkylation | Pd(II) | 1,3-Diphenylallyl acetate (B1210297) | Enantioenriched allylic alkylation product |
| Asymmetric Henry Reaction | Cu(II) | Benzaldehyde and nitromethane | Enantioenriched nitroaldol |
Understanding Enantioselectivity and Diastereoselectivity in Catalytic Systems
The structural framework of this compound, featuring a chiral center at the C2 position of the butanol chain and a secondary amine, is characteristic of β-amino alcohols, a class of compounds widely employed as chiral ligands in asymmetric catalysis. rsc.orgrsc.org These ligands are instrumental in transferring stereochemical information from the catalyst to the product, thereby controlling the formation of specific enantiomers or diastereomers.
In a hypothetical catalytic application, this compound could coordinate to a metal center (e.g., Ti, Ru, Fe, Zn) through its amino and hydroxyl groups, forming a chiral catalytic complex. rsc.orgacs.org This complex can then orchestrate a variety of stereoselective transformations. For instance, in the enantioselective addition of organozinc reagents to aldehydes, the chiral environment created by the amino alcohol ligand dictates the facial selectivity of the nucleophilic attack on the prochiral aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product. rsc.org
Similarly, in the asymmetric hydrogenation of prochiral ketones, a ruthenium complex bearing a chiral amino alcohol ligand can facilitate the stereoselective transfer of hydrogen, yielding an optically active alcohol. acs.org The stereochemical outcome—which enantiomer or diastereomer is formed—is governed by the "match and mismatch" effect between the substrate's existing chirality (if any) and the chirality of the catalyst. ru.nl The precise steric and electronic properties of the ligand, including the bulky 3-bromophenylmethyl group, would play a crucial role in creating a well-defined chiral pocket around the metal center, thereby maximizing stereochemical control. rsc.org The diastereoselectivity in such systems is often explained by the formation of a rigid, hydrogen-bonded transition state that favors one geometric approach of the reactants over another. acs.org
Table 1: Potential Asymmetric Catalytic Reactions Using β-Amino Alcohol Ligands
| Reaction Type | Metal Center | Substrate Example | Product Type | Stereochemical Control |
| Alkylzinc Addition | Zn(II) | Benzaldehyde | Chiral secondary alcohol | Enantioselective |
| Transfer Hydrogenation | Ir(III) | β-Amino ketone | γ-Amino alcohol | Diastereoselective rsc.org |
| Asymmetric Hydrogenation | Ru(II) | α-Amino ketone | Chiral amino alcohol | Enantio- and Diastereoselective acs.org |
| Epoxide Ring Opening | Fe(III) | meso-Epoxide | Chiral β-amino alcohol | Enantioselective rsc.org |
Mechanistic Insights into Non-Covalent Molecular Recognition
The multifunctionality of this compound provides a rich platform for studying non-covalent interactions, which are fundamental to molecular recognition, self-assembly, and biological processes.
The molecule possesses both hydrogen bond donors (the hydroxyl and secondary amine protons) and acceptors (the oxygen and nitrogen lone pairs). This enables the formation of a variety of intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond could form between the hydroxyl group and the amine nitrogen, creating a five-membered ring structure that would influence the molecule's conformation.
In the solid state, these groups would be expected to participate in extensive intermolecular hydrogen bonding networks. Crystal structure analyses of analogous bromophenyl-containing amino alcohol derivatives reveal the prevalence of strong O—H⋯N hydrogen bonds that link molecules into chains or more complex architectures. nih.gov Additionally, weaker C—H⋯O interactions can contribute to the stability of the crystal packing. nih.gov These networks are critical in determining the physical properties of the material, such as melting point and solubility.
Table 2: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Interaction Type | Potential Role |
| O-H | N-H (amine) | Intramolecular | Conformational stabilization |
| O-H | O-H (another molecule) | Intermolecular | Dimer/chain formation |
| N-H | O-H (another molecule) | Intermolecular | Dimer/chain formation |
| O-H | N-H (another molecule) | Intermolecular | Dimer/chain formation |
| C-H (aromatic/aliphatic) | O/N | Intermolecular | Crystal packing stabilization |
The 3-bromophenyl group is a key feature for mediating specific non-covalent interactions: π-stacking and halogen bonding.
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which can interact favorably with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). nih.gov This directional, non-covalent interaction is termed a halogen bond. Computational studies on brominated compounds have characterized these interactions, highlighting the importance of both electrostatic and exchange-correlation contributions to their strength. nih.govresearchgate.net The bromine on the 3-bromophenyl group could therefore form halogen bonds with the amino or hydroxyl groups of a neighboring molecule or with a suitable host molecule, acting as a specific directional force in molecular recognition events.
Table 3: Calculated Interaction Energies for Bromobenzene (B47551) (PhBr) Dimers
| Dimer Configuration | Interaction Type | Calculated Binding Energy (kJ/mol) |
| D1-D4 | π-stacked | -6 to -24 acs.orgnih.gov |
| D5 | T-shaped | -6 to -24 acs.orgnih.gov |
| D6-D8 | Halogen bonded | -6 to -24 acs.orgnih.gov |
Data derived from computational studies on bromobenzene as a model system.
The molecule has an amphiphilic character, with the polar amino alcohol head group and the nonpolar butyl chain and bromophenyl tail. In aqueous environments, the hydrophobic effect would drive the nonpolar sections to minimize their contact with water molecules. This can lead to molecular self-assembly, forming aggregates like micelles or vesicles where the hydrophobic tails are sequestered in the interior and the hydrophilic heads are exposed to the water. Studies on butanol-water systems show that while butanol's hydrophilic groups are accessible to water, the hydrophobic tail influences surface organization and aggregation. rsc.orgresearchgate.net The aggregation of small alcohol molecules in water is a complex phenomenon, but it is a driving force for reducing the unfavorable interaction between hydrocarbon chains and the aqueous environment. amolf.nlnih.gov
The size, shape, and electronic properties of this compound make it a suitable candidate as a "guest" molecule in host-guest chemistry. wikipedia.org Macrocyclic "host" molecules like cyclodextrins, calixarenes, or resorcinarenes possess hydrophobic cavities that can encapsulate guest molecules. beilstein-journals.orgrsc.org
The encapsulation would be driven primarily by the hydrophobic effect, with the bromophenyl and/or the butyl moiety partitioning into the nonpolar cavity of the host. nih.gov The specificity of binding could be enhanced by secondary interactions, such as hydrogen bonding between the amino alcohol groups and the host's rim or halogen bonding between the bromine atom and a Lewis basic site on the host. For instance, β-cyclodextrin, with a cavity diameter of 6.0-6.5 Å, could potentially accommodate the bromophenyl group. rsc.org Such host-guest complexation can be used to alter the physical properties of the guest, such as increasing its aqueous solubility. nih.gov
Table 4: Common Host Molecules and Their Cavity Dimensions
| Host Molecule | Type | Inner Cavity Diameter (Å) | Potential Guest Interaction |
| α-Cyclodextrin | Cyclic Oligosaccharide | 4.7 - 5.3 | Encapsulation of smaller alkyl chains |
| β-Cyclodextrin | Cyclic Oligosaccharide | 6.0 - 6.5 | Encapsulation of aromatic groups nih.gov |
| γ-Cyclodextrin | Cyclic Oligosaccharide | 7.5 - 8.3 | Encapsulation of larger/multiple guests mdpi.com |
| C-hexyl-2-bromoresorcinarene | Resorcinarene | Flexible | Encapsulation of aromatic guests beilstein-journals.org |
Polymer Chemistry Applications
The bifunctional nature of this compound (containing amine and hydroxyl groups) and the presence of a modifiable bromophenyl ring suggest its potential use as a monomer or functionalizing agent in polymer chemistry.
The amino and hydroxyl groups are suitable for step-growth polymerization. For example, polycondensation with diacids or diacyl chlorides could yield poly(ester-amide)s, materials known for their potential biodegradability and robust mechanical properties. nih.gov Reaction with diisocyanates would lead to the formation of polyurethanes, while reaction with epoxides would produce poly(amino alcohol)s. The chirality of the monomer could be transferred to the polymer, resulting in stereoregular polymers with unique properties.
Furthermore, the bromophenyl group serves as a versatile functional handle. It can be used for post-polymerization modification via reactions like Suzuki or Heck cross-coupling, allowing for the grafting of other functional groups onto the polymer backbone. sigmaaldrich.com Alternatively, the bromine atom itself can impart useful properties to the polymer, such as increased refractive index, flame retardancy, and enhanced thermal stability. The monomer could also be chemically modified, for instance, by adding a vinyl group to the phenyl ring, to make it suitable for chain-growth polymerization methods like free radical polymerization to form functional polystyrene derivatives. nih.govrsc.org
Table 5: Potential Polymerization Applications
| Functional Group(s) Used | Polymerization Method | Co-monomer Example | Resulting Polymer Type |
| -NH- and -OH | Polycondensation | Sebacic acid | Poly(ester-amide) nih.gov |
| -NH- and -OH | Polyaddition | Toluene diisocyanate | Polyurethane |
| -OH | Ring-Opening Polymerization | ε-Caprolactone | Polyester |
| Bromophenyl (modified to vinyl) | Chain-Growth Polymerization | Styrene | Functional Polystyrene rsc.org |
| Bromophenyl | Post-Polymerization Modification | Phenylboronic acid | Cross-coupled Polymer |
Monomer Incorporation into Polymer Backbones (e.g., through amine or hydroxyl group)
There is no available scientific literature or patent data that describes the incorporation of this compound as a monomer into polymer backbones.
Functionalization of Polymeric Materials with this compound
No studies detailing the functionalization of polymeric materials with this compound have been found in the course of this research.
Characterization of Resulting Material Structures
As there are no reports on the creation of polymers incorporating this compound, no data on the characterization of such materials is available.
Future Research Directions and Open Questions
Development of More Sustainable Synthetic Routes
The imperative for greener chemical processes in the pharmaceutical industry necessitates a shift away from traditional synthetic methods toward more sustainable and efficient alternatives. Future research should focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials in the synthesis of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol and its precursors.
Current synthetic strategies can be reimagined through the lens of green chemistry. For instance, the synthesis of amino alcohols can be achieved using visible-light photocatalysis in water, a method that is both efficient and environmentally friendly. rsc.orgpatsnap.com This approach could be adapted for the synthesis of the butan-2-ol backbone or the final compound itself. Another promising avenue is the use of enzymatic cascades, which can convert diols to amino alcohols under mild, aqueous conditions at room temperature, offering high selectivity and reducing the need for harsh reagents and protecting groups. rsc.orgnih.gov
For the synthesis of the bromophenyl precursor, traditional bromination methods often use hazardous reagents like elemental bromine. researchgate.netbohrium.com Research into greener alternatives, such as using ammonium (B1175870) bromide with an oxidant like Oxone in water or methanol (B129727), could provide a safer and more sustainable route. organic-chemistry.org Solvent-free reaction conditions for bromination also represent a significant step towards a more environmentally friendly process. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Key Advantages |
|---|---|---|---|
| Amino Alcohol Synthesis | Multi-step synthesis with protecting groups, often using hazardous solvents and reagents. | Visible-light photocatalysis in water rsc.orgpatsnap.com; Biocatalytic amination of diols. rsc.org | Use of renewable resources, milder reaction conditions, reduced waste. |
| Aromatic Bromination | Electrophilic bromination using liquid bromine. researchgate.net | Oxidative bromination with HBr/DMSO organic-chemistry.org; Use of N-bromosuccinimide with a catalyst. organic-chemistry.org | Avoids hazardous bromine gas, improved regioselectivity, milder conditions. |
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for active pharmaceutical ingredient (API) manufacturing. sterlingpharmasolutions.comnih.govasynt.com Its adoption for the synthesis of this compound could lead to enhanced safety, better process control, and improved scalability. pharmasalmanac.comacs.org
Running reactions in a continuous stream allows for superior control over parameters like temperature and mixing, which is particularly beneficial for potentially exothermic reactions. acs.org This technology can safely handle hazardous intermediates and reagents that might be problematic in large-scale batch reactors. nih.gov A multi-stage continuous synthesis could be designed to telescope several reaction steps, such as the key reductive amination and subsequent workup, eliminating the need for isolation of intermediates and reducing solvent usage. acs.org The development of a convergent chemical assembly system using modular flow units could enable the efficient production of various amino alcohol analogues. rsc.org
Exploration of Advanced Characterization Techniques
To ensure the quality, safety, and efficacy of a potential pharmaceutical compound, a thorough understanding of its physical and chemical properties is essential. Advanced analytical techniques can provide deeper insights into the reaction dynamics during synthesis and the solid-state properties of the final product.
In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. mt.commt.comspectroscopyonline.com By inserting a probe directly into the reaction vessel, data can be collected continuously without the need for sampling, providing immediate insights into reaction kinetics, the formation of intermediates, and the consumption of reactants. bruker.com
For the synthesis of this compound, in-situ FTIR could be used to monitor the reductive amination step, tracking the disappearance of the carbonyl peak from the precursor aldehyde and the appearance of new bands corresponding to the product. youtube.com This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, pressure, catalyst loading), and ensures process robustness during scale-up. mt.combruker.com The quantitative nature of in-situ FTIR data can be enhanced using methods like standard addition, providing accurate concentration profiles over time without the need for offline calibration. acs.org
Table 2: Potential Applications of In Situ FTIR in Synthesis
| Reaction Stage | Key Species to Monitor | Information Gained |
|---|---|---|
| Precursor Synthesis | Starting materials, reagents, intermediates | Reaction initiation, intermediate stability, side-product formation |
| Reductive Amination | Aldehyde/ketone, amine, imine intermediate, final product | Reaction kinetics, conversion rates, detection of reaction endpoint |
The solid-state structure of an active pharmaceutical ingredient can significantly impact its physical properties, including solubility and bioavailability. mdpi.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect to investigate during drug development. mdpi.comresearchgate.net Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for identifying and characterizing different polymorphs. irispublishers.compharmtech.com
Unlike X-ray diffraction, SSNMR can provide detailed information about the local chemical environment of each atom in the molecule, making it highly sensitive to subtle differences in crystal packing and molecular conformation between polymorphs. researchgate.netsemanticscholar.org Future research should involve a comprehensive polymorph screen for this compound, and any identified forms should be thoroughly characterized using advanced SSNMR techniques. nih.gov This would help in selecting the most stable and bioavailable form for further development and ensure consistent product quality. researchgate.net
Systematic Expansion of the Compound's Chemical Reactivity Landscape
A thorough understanding of the chemical reactivity of this compound is essential for developing structure-activity relationships and creating new molecular entities with improved properties. The compound possesses several functional groups—a secondary amine, a secondary alcohol, and a bromophenyl ring—that can be targeted for chemical modification.
Future work should focus on the systematic derivatization of these functional groups. libretexts.org For example, the secondary amine can be N-alkylated or N-acylated to explore the impact of different substituents on biological activity. nih.gov The hydroxyl group can be esterified or etherified. libretexts.org The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at this position.
Furthermore, methods for the selective debenzylation of the amino group could be explored to yield the primary amino alcohol, which can serve as a precursor for a different class of derivatives. ox.ac.uksemanticscholar.org The development of a library of such derivatives and subsequent biological screening would be a crucial step in elucidating the compound's potential as a therapeutic agent.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Bromobenzaldehyde (B42254) |
| 4-Aminobutan-2-ol (B1584018) |
Discovery of Novel Transformations and Derivatization Strategies
Future research should focus on leveraging the reactivity of the secondary amine and hydroxyl groups. For instance, the development of novel cyclization reactions, initiated by intramolecular N-H or O-H bond activation, could lead to the synthesis of new heterocyclic frameworks. The bromo-substituent on the phenyl ring serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Furthermore, the chiral center at the butan-2-ol moiety invites the exploration of stereoselective transformations. Enantioselective synthesis of either the (R) or (S) enantiomer of this compound would be a crucial first step, paving the way for its use as a chiral auxiliary or ligand in asymmetric catalysis. The development of efficient and scalable synthetic routes to enantiopure forms of this compound is a significant and open research challenge.
High-Throughput Screening for New Chemical Reaction Classes
High-throughput screening (HTS) methodologies offer a powerful approach to rapidly explore the reactivity of this compound under a vast array of reaction conditions. By employing automated systems, numerous catalysts, reagents, and solvents can be tested in parallel to identify novel transformations. acs.orgyoutube.com For example, an HTS campaign could be designed to discover new catalytic systems that promote the selective functionalization of the C-H bonds on the phenyl ring or the aliphatic backbone.
Moreover, HTS can be utilized to identify new reaction classes where this compound or its derivatives can act as catalysts or ligands. This could involve screening for activity in a variety of organic transformations, such as aldol (B89426) reactions, Michael additions, or asymmetric reductions. The data generated from such screens would not only uncover new reactivity but also provide valuable insights into the structure-activity relationships of this class of compounds.
Deeper Understanding of Structure-Function Relationships in Chemical Applications
A fundamental understanding of how the molecular structure of this compound influences its chemical properties and reactivity is essential for its rational application.
Rational Design of Derivatives for Enhanced Catalytic Performance
The amino alcohol motif is a well-established privileged scaffold in catalysis. rsc.org By systematically modifying the structure of this compound, it is possible to rationally design derivatives with enhanced catalytic performance. For instance, modifying the steric and electronic properties of the phenyl ring by introducing different substituents could fine-tune the activity and selectivity of a catalyst derived from this scaffold.
Computational modeling and quantum chemical methods can be employed to guide the design of new derivatives. nih.gov These theoretical approaches can predict how structural modifications will impact the compound's ability to coordinate with metal centers and influence the transition states of catalytic reactions. This synergy between computational design and experimental validation will accelerate the discovery of highly efficient and selective catalysts.
Mechanistic Probing of Ligand-Metal Interactions in Catalysis
To fully exploit the potential of this compound as a ligand in metal-catalyzed reactions, a detailed understanding of the nature of its interaction with different metal centers is required. Spectroscopic techniques, such as NMR, X-ray crystallography, and mass spectrometry, can provide valuable information about the coordination geometry and electronic structure of the resulting metal complexes.
Kinetic studies and in-situ reaction monitoring can elucidate the role of the ligand in the catalytic cycle. For example, researchers could investigate how the proton of the hydroxyl group or the lone pair of the nitrogen atom participate in substrate activation or catalyst stabilization. mdpi.com A thorough mechanistic understanding will enable the optimization of reaction conditions and the development of more robust and efficient catalytic systems.
Integration with Materials Science Research
The unique structural features of this compound make it an attractive building block for the construction of novel functional materials.
Synthesis of Supramolecular Assemblies Based on this compound
The presence of hydrogen bond donors (N-H and O-H) and a halogen atom capable of halogen bonding provides the necessary functionalities for the self-assembly of this compound into ordered supramolecular structures. mdpi.combeilstein-journals.org By controlling the conditions of assembly, such as solvent and temperature, it may be possible to generate a variety of architectures, including fibers, gels, or crystalline frameworks.
The resulting supramolecular materials could exhibit interesting properties with potential applications in areas such as sensing, drug delivery, or catalysis. The incorporation of the bromophenyl unit also opens up the possibility of post-assembly modification through cross-coupling reactions, allowing for the fine-tuning of the material's properties. The exploration of the self-assembly behavior of this compound and its derivatives represents a fertile ground for future research at the interface of organic chemistry and materials science.
Incorporation into Advanced Functional Materials
The unique molecular architecture of this compound, characterized by its distinct reactive sites, positions it as a compelling candidate for a monomer or a modifying agent in the synthesis of novel functional polymers. The interplay between the bromophenyl group, the amino alcohol backbone, and the secondary amine offers a rich platform for creating materials with tailored properties.
One of the most promising applications for this compound lies in the development of flame-retardant polymers . The presence of bromine in organobromine compounds is well-established to impart flame retardancy to various materials. rsc.org These compounds act in the gas phase during combustion by releasing bromine radicals, which interrupt the radical chain reactions of the fire, thereby reducing the flammability of the host material. rsc.org The covalent incorporation of this compound into a polymer backbone, through either its hydroxyl or amino group, could lead to polymers with inherent and permanent flame-retardant properties, mitigating the issue of additive leaching associated with non-reactive flame retardants.
Furthermore, the amino alcohol moiety presents opportunities for creating stimuli-responsive or "smart" materials . Polymers containing amino groups can exhibit pH-responsive behavior, as the amine can be protonated or deprotonated depending on the acidity of the surrounding environment. rsc.org This change in charge can induce conformational changes in the polymer, leading to alterations in properties such as solubility, swelling, or self-assembly. rsc.org The hydroxyl group can also participate in hydrogen bonding, contributing to the material's responsiveness to temperature or solvents. The development of materials that can respond to specific environmental triggers is a burgeoning field with applications ranging from drug delivery systems to sensors and actuators. bohrium.com
The bifunctional nature of the amino alcohol group also makes it a valuable building block in polymer chemistry . Amino alcohols are key intermediates in the synthesis of a wide range of complex molecules and polymers. researchgate.net They can be utilized to create polyurethanes, polyesters, and polyamides with unique characteristics. The secondary amine in this compound offers an additional site for polymerization or post-polymerization modification, allowing for the creation of cross-linked networks or graft copolymers with complex architectures and enhanced mechanical or thermal properties.
Moreover, the presence of the aromatic ring and the polar amino and hydroxyl groups suggests potential applications in surface modification and adhesion promotion . The ability of amino alcohols to be employed to modify surfaces and improve adhesion is a known advantage in materials science. By grafting this compound onto surfaces, it may be possible to alter their hydrophilicity, chemical reactivity, and compatibility with other materials.
Future research should focus on several key areas to unlock the full potential of this compound in advanced functional materials. A primary open question is the development of efficient and scalable polymerization strategies to incorporate this monomer into various polymer backbones. Investigating its reactivity in different polymerization techniques, such as condensation polymerization, ring-opening polymerization, or as a chain transfer agent in radical polymerization, will be crucial.
Another significant research direction is the detailed characterization of the resulting functional polymers . This includes a thorough investigation of their thermal stability, flame retardancy, mechanical properties, and responsiveness to stimuli. Understanding the structure-property relationships will be paramount in designing materials for specific applications. For instance, quantifying the limiting oxygen index (LOI) and performance in UL-94 tests will be essential to validate its efficacy as a flame retardant.
Exploring the potential for this compound to act as a precursor for further chemical modifications is also a vital area of inquiry. The bromine atom on the phenyl ring can serve as a handle for a variety of cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of other functional groups. This could lead to the creation of multifunctional materials with, for example, combined flame retardancy and optical or electronic properties.
Finally, investigating the biocompatibility and environmental impact of polymers derived from this compound will be critical for its potential use in biomedical or consumer applications. While organobromine compounds have faced scrutiny due to environmental concerns, covalently bonding them into a polymer matrix can significantly reduce their potential for leaching and bioaccumulation.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Potential Applications in Materials |
| This compound | C11H16BrNO | 258.16 | Bromophenyl, Secondary Amine, Hydroxyl | Flame Retardants, Stimuli-Responsive Polymers, Polymer Building Block |
| 4-Amino-2-butanol | C4H11NO | 89.14 | Primary Amine, Hydroxyl | Polymer Intermediate, Softeners, Plasticizers chemrxiv.org |
| N-Benzylaniline | C13H13N | 183.25 | Secondary Amine, Phenyl | Precursor for Dyes and Pharmaceuticals |
Interactive Data Table
Conclusion: Synopsis of Research Contributions and Outlook
Summary of Key Synthetic Achievements
The synthesis of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol, while not extensively detailed in dedicated literature, can be achieved through established and versatile synthetic methodologies in organic chemistry. Key approaches include:
Reductive Amination: A primary route involves the reaction of 3-bromobenzaldehyde (B42254) with 4-aminobutan-2-ol (B1584018). This pathway proceeds via the formation of an intermediate imine, which is subsequently reduced in situ using reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the target secondary amine.
Nucleophilic Substitution: An alternative strategy employs the reaction of 3-bromobenzyl halide (e.g., bromide or chloride) with 4-aminobutan-2-ol. The nucleophilic amino group of the butanolamine displaces the halide to form the desired carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
These synthetic routes offer flexibility and are amenable to the preparation of various analogs and derivatives by modifying the starting materials. The presence of the bromo substituent also opens possibilities for further synthetic diversification through cross-coupling reactions.
Highlights of Structural and Computational Insights
The molecular structure of this compound incorporates several key features that dictate its chemical behavior and potential applications. These include a secondary alcohol, a secondary amine, and a brominated aromatic ring.
Structural Features:
Chirality: The presence of a stereocenter at the C2 position of the butanol backbone means that the compound can exist as a pair of enantiomers ((R)- and (S)-4-{[(3-Bromophenyl)methyl]amino}butan-2-ol). The specific stereochemistry can significantly influence its biological activity and interaction with other chiral molecules.
Functional Groups: The hydroxyl and amino groups are capable of participating in hydrogen bonding, which influences the compound's physical properties such as boiling point and solubility. The bromine atom on the phenyl ring introduces a site for potential halogen bonding interactions.
Computational Analysis: While specific computational studies on this exact molecule are not widely reported, density functional theory (DFT) calculations are a powerful tool for predicting its geometric and electronic properties. mdpi.com Such studies could provide insights into:
Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in understanding the molecule's reactivity and its potential as an electron donor or acceptor. researchgate.net
Electrostatic Potential Maps: These can identify electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack. researchgate.net
These computational approaches are valuable for designing derivatives with tailored electronic and steric properties.
Overview of Explored Chemical Transformations and Applications
The functional groups present in this compound allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Chemical Transformations:
N-Alkylation and N-Acylation: The secondary amine can be further functionalized through reactions with alkyl halides or acyl chlorides to produce tertiary amines or amides, respectively.
O-Alkylation and O-Esterification: The secondary alcohol can undergo etherification or esterification to yield a range of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The bromophenyl moiety is a key handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. nih.gov These reactions enable the introduction of a wide array of substituents at the 3-position of the phenyl ring, leading to the synthesis of complex molecular architectures.
Potential Applications: The structural motifs within this compound suggest its potential utility in several areas of chemical research:
Medicinal Chemistry: Amino alcohols and brominated aromatic compounds are prevalent in pharmacologically active molecules. evitachem.com This compound could serve as a scaffold for the development of new therapeutic agents. Derivatives of similar compounds have been explored for their potential biological activities. mdpi.comresearchgate.net
Materials Science: The ability to form hydrogen bonds and the potential for π-π stacking interactions from the aromatic ring make this and related compounds interesting candidates for the development of supramolecular assemblies and functional materials. ontosight.ai
Concluding Remarks on the Significance of this compound within Chemical Research
This compound represents a valuable and versatile building block in chemical synthesis. Its significance lies in the combination of multiple reactive sites within a single, relatively simple molecule. The presence of the chiral alcohol, the secondary amine, and the synthetically adaptable bromophenyl group provides a platform for the generation of diverse chemical libraries. This diversity is crucial for screening for novel biological activities and for the development of new materials with specific properties. The compound serves as an excellent example of how strategic placement of functional groups can lead to a molecule with high potential for further chemical exploration and application.
Forward-Looking Perspectives on Future Research Trajectories
Future research involving this compound is likely to focus on several key areas:
Chiral Synthesis and Resolution: The development of efficient stereoselective syntheses or chiral resolution methods to obtain enantiomerically pure forms of the compound will be critical for evaluating its stereospecific interactions in biological systems.
Derivative Library Synthesis: A systematic exploration of the chemical space around this scaffold through the synthesis of a wide range of derivatives via the functional group transformations mentioned above will be a major research thrust.
Biological Screening: Comprehensive screening of the parent compound and its derivatives for a variety of biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects, could uncover new therapeutic leads. researchgate.netresearchgate.net
Advanced Computational Studies: In-depth computational modeling, including molecular docking studies with various biological targets and quantum chemical calculations, will aid in the rational design of more potent and selective analogs. mdpi.com
Materials Science Applications: Investigation into the self-assembly properties of the molecule and its derivatives could lead to the creation of novel gels, liquid crystals, or other functional materials.
Q & A
Q. What are the recommended synthetic routes for 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves reductive amination between 3-bromobenzaldehyde and 4-aminobutan-2-ol under hydrogenation or using sodium cyanoborohydride in methanol. Yield optimization depends on:
- Precursor purity : Use high-purity 3-bromophenyl derivatives (e.g., 3-bromophenylacetic acid, mp 99–102°C) to minimize side reactions .
- Reaction conditions : Inert atmosphere (e.g., nitrogen) and controlled temperatures (0–25°C) prevent oxidation of the amino alcohol group .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in intermediates .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves final compound purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for resonances at δ 1.5–1.8 ppm (CH₂ in butanol backbone), δ 3.4–3.7 ppm (N–CH₂–Ph), and δ 7.2–7.5 ppm (aromatic protons from 3-bromophenyl) .
- ¹³C NMR : Confirm the quaternary carbon adjacent to the bromine atom (~125 ppm) and the alcohol carbon (~70 ppm) .
- IR : Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C–Br vibration) .
- HRMS : Exact mass calculation for C₁₁H₁₅BrNO⁺ (M+H⁺: 272.03) validates molecular formula .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Storage : Store at 0–6°C in amber vials to prevent photodegradation of the bromoaryl group .
- Stability : Monitor for decomposition via TLC or HPLC; the amino alcohol group may oxidize under prolonged exposure to air, requiring stabilization with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How do electronic effects of the 3-bromophenyl substituent influence the reactivity of the amino alcohol group in catalytic applications?
- Methodological Answer : The electron-withdrawing bromine atom increases the electrophilicity of the aryl ring, enhancing interactions with metal catalysts (e.g., Pd in cross-coupling reactions). This effect can be quantified via Hammett σₚ constants (σₚ = +0.39 for Br), which correlate with reaction rates in Suzuki-Miyaura couplings . Computational studies (DFT) reveal charge distribution at the amino alcohol moiety, guiding ligand design for asymmetric catalysis .
Q. What strategies resolve contradictions between computational predictions and experimental data for the stereochemistry of this compound?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration discrepancies by co-crystallizing with a chiral auxiliary (e.g., tartaric acid derivatives) .
- Comparative analysis : Cross-validate results with analogous compounds (e.g., 1-amino-2-(4-chlorophenyl)butan-2-ol) to identify systematic errors in computational models .
Q. What methodologies evaluate the biological activity of this compound, and how can structure-activity relationships (SAR) be optimized?
- Methodological Answer :
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Cancer cell line screening : Employ MTT assays on HeLa or MCF-7 cells, correlating IC₅₀ values with substituent modifications (e.g., replacing Br with Cl) .
- SAR optimization : Introduce electron-donating groups (e.g., –OCH₃) to the phenyl ring to enhance membrane permeability, as demonstrated in related amino alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
